(2R,4S)-Hydroxy Itraconazole-d5
Description
Histoplasmosis
Certain types of mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus) and oropharyngeal candidiasis (infection of part of the throat)
Histoplasmosis and mucocutaneous candidiasis can be opportunistic infections (OIs) of HIV.
First synthesized in the early 1980s, itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of infections. It is a 1:1:1:1 racemic mixture of four diastereomers, made up of two enantiomeric pairs, each possessing three chiral centers. Itraconazole was first approved in the US in 1992 and is available orally. While the intravenous formulation of the drug was formerly available, it was discontinued in the US in 2007.
Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.
Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)
A triazole antifungal agent that inhibits cytochrome P-450-dependent enzymes required for ERGOSTEROL synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-VXTATNQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water and dilute acidic solutions | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Crystals from toluene | |
CAS No. |
84625-61-6 | |
| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
166.2 °C | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
(2R,4S)-Hydroxy Itraconazole-d5 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to (2R,4S)-Hydroxy Itraconazole-d5. This deuterated analog of a primary active metabolite of the antifungal agent Itraconazole (B105839) is a critical tool for researchers, scientists, and drug development professionals, particularly in the fields of pharmacokinetics and metabolic studies.
Chemical Structure and Properties
This compound is a stable, isotopically labeled form of (2R,4S)-Hydroxy Itraconazole. The deuterium (B1214612) labels make it an ideal internal standard for quantitative analysis by mass spectrometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(butan-2-yl-d5)-2,4-dihydro-3H-1,2,4-triazol-3-one | [1](--INVALID-LINK----INVALID-LINK-- |
| Molecular Formula | C₃₅H₃₃D₅Cl₂N₈O₄ | [2](3--INVALID-LINK-- |
| Molecular Weight | 710.7 g/mol | [1](--INVALID-LINK--) |
| CAS Number | 1217510-38-7 | [1](--INVALID-LINK----INVALID-LINK-- |
| Appearance | White to off-white solid | [2](3--INVALID-LINK-- |
| Solubility | Soluble in Acetonitrile:Methanol (1:1). Slightly soluble in Chloroform and Methanol. | (4--INVALID-LINK-- |
| Storage | Store at -20°C | (4--INVALID-LINK-- |
Synthesis and Manufacturing
The synthesis of this compound is a complex, multi-step process that involves the preparation of the core itraconazole structure followed by the introduction of deuterium atoms. While specific, proprietary synthesis methods for the deuterated compound are not publicly detailed, the general approach can be inferred from the synthesis of the non-labeled compound.
A convergent total synthesis of enantiomerically-pure (2R,4S,2′S,3′R)-hydroxyitraconazole has been described, which provides a potential pathway for the synthesis of the deuterated analog. This process involves the careful construction of the dioxolane and triazolone moieties of the molecule with precise stereochemical control. The deuterium atoms are typically introduced by using a deuterated starting material or through a deuteration reaction at a late stage of the synthesis.
Experimental Protocols
Quantification in Biological Matrices using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of hydroxy itraconazole in biological samples such as plasma.
Objective: To determine the concentration of hydroxy itraconazole in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials:
-
This compound (Internal Standard)
-
Human plasma samples
-
Acetonitrile
-
Methanol
-
Ammonium formate
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
HPLC column (e.g., C18)
-
A tandem mass spectrometer
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add 25 µL of the internal standard solution (this compound in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Alternatively, for higher sensitivity, perform solid-phase extraction.
-
-
Liquid Chromatography:
-
Inject the supernatant onto a C18 HPLC column.
-
Use a gradient mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Elute the analytes with a programmed gradient to ensure separation from other plasma components.
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass-to-charge ratio (m/z) transitions for both hydroxy itraconazole and this compound.
-
Table 2: Example Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxy Itraconazole | 721.3 | 392.3 |
| This compound | 726.3 | 397.3 |
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of hydroxy itraconazole in the unknown samples from the calibration curve.
-
Pharmacology and Metabolism
Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to its major active metabolite, hydroxy itraconazole.[5] This metabolite exhibits antifungal activity comparable to the parent drug. This compound, being a deuterated analog, is expected to have a similar pharmacological profile but may exhibit a different metabolic rate due to the kinetic isotope effect. This property makes it valuable in studies investigating the metabolism and pharmacokinetics of itraconazole.
The primary mechanism of action of itraconazole and its hydroxy metabolite is the inhibition of fungal cytochrome P450 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[5][6] Inhibition of ergosterol synthesis leads to disruption of the cell membrane, increased permeability, and ultimately, fungal cell death.[5]
Metabolic Pathway of Itraconazole
The following diagram illustrates the metabolic conversion of Itraconazole to Hydroxy Itraconazole, a key pathway in its mechanism of action and clearance.
Caption: Metabolic conversion of Itraconazole to its active metabolite.
Experimental Workflow: In Vitro CYP3A4 Inhibition Assay
(2R,4S)-Hydroxy Itraconazole and its deuterated form are potent inhibitors of CYP3A4. The following workflow outlines a typical in vitro experiment to assess this inhibition.
Caption: Workflow for determining the in vitro inhibition of CYP3A4.
Conclusion
This compound is an indispensable tool in the research and development of antifungal therapies. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and metabolic studies of itraconazole. A thorough understanding of its chemical properties, synthesis, and analytical applications is crucial for scientists working to optimize antifungal treatments and develop new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
The Prospect of Enhanced Antifungal Efficacy: A Technical Guide to the Anticipated Biological Activity of Deuterated Hydroxyitraconazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itraconazole (B105839), a cornerstone of antifungal therapy, owes a significant portion of its clinical efficacy to its major active metabolite, hydroxyitraconazole (B3325177).[1][2] The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, has emerged as a compelling strategy to favorably modulate pharmacokinetic and metabolic profiles.[3] While direct public data on the biological activity of deuterated hydroxyitraconazole is not yet available, this guide explores the theoretical underpinnings and potential advantages of such a modification. By examining the established pharmacology of itraconazole and its hydroxylated metabolite, alongside the well-documented principles of the kinetic isotope effect, we can construct a forecast of the expected biological activity and a roadmap for its evaluation. This document serves as a technical resource for researchers and drug developers interested in the next generation of azole antifungals.
Introduction: The Rationale for Deuterating Hydroxyitraconazole
Itraconazole is a broad-spectrum triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[4][5] It is extensively metabolized in vivo by the cytochrome P450 3A4 (CYP3A4) enzyme system to a variety of metabolites.[6][7] Among these, hydroxyitraconazole is unique in that it possesses antifungal activity comparable to the parent drug and circulates in human plasma at concentrations often exceeding those of itraconazole itself.[6][8][9]
The clinical utility of itraconazole can be hampered by significant inter-patient pharmacokinetic variability and drug-drug interactions, primarily due to its reliance on CYP3A4 for metabolism.[7][10] Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can slow the rate of metabolic processes that involve the cleavage of a carbon-hydrogen bond. This "deuterium kinetic isotope effect" can lead to a reduced rate of metabolism, potentially resulting in increased plasma concentrations, a longer half-life, and a more predictable pharmacokinetic profile for the deuterated molecule.
Given that the hydroxylation of itraconazole is a key metabolic step, it is hypothesized that deuteration at the site of hydroxylation could stabilize the molecule, leading to a deuterated hydroxyitraconazole with enhanced therapeutic properties.
Known Biological Activity of Itraconazole and Hydroxyitraconazole
Both itraconazole and hydroxyitraconazole are potent antifungal agents. Their primary mechanism of action is the inhibition of ergosterol synthesis.[2] Hydroxyitraconazole is considered a major contributor to the overall therapeutic effect of itraconazole administration.[8] In fact, bioassays for antifungal activity in patient plasma often show higher levels of activity than can be accounted for by itraconazole concentrations alone, with this discrepancy being attributed to the presence of the active hydroxy metabolite.[8][11]
Table 1: Comparative Antifungal Activity
| Compound | Target | Mechanism of Action | Potency |
| Itraconazole | Lanosterol 14α-demethylase | Inhibition of ergosterol synthesis | Potent, broad-spectrum |
| Hydroxyitraconazole | Lanosterol 14α-demethylase | Inhibition of ergosterol synthesis | Comparable to itraconazole |
Pharmacokinetics of Itraconazole and Hydroxyitraconazole
The pharmacokinetics of itraconazole are complex and characterized by dose-dependent absorption and a long elimination half-life.[10] Following oral administration, itraconazole is metabolized to hydroxyitraconazole, which also exhibits a significant plasma concentration profile.[6]
Table 2: Pharmacokinetic Parameters of Itraconazole and Hydroxyitraconazole (Following Itraconazole Administration)
| Parameter | Itraconazole | Hydroxyitraconazole | Reference |
| Peak Plasma Concentration (Cmax) | Variable, dose-dependent | Often higher than itraconazole | [6][10] |
| Time to Peak (Tmax) | ~3-4 hours | Similar to itraconazole | [10] |
| Elimination Half-life (t1/2) | ~15-42 hours (dose-dependent) | Similar to itraconazole | [10] |
| Plasma Protein Binding | ~99.8% | High | [7] |
Note: These values can vary significantly between individuals and are dependent on the formulation and dosage of itraconazole administered.
Visualizing the Rationale and a Path Forward
Metabolic Pathway of Itraconazole
The primary metabolic pathway leading to the formation of hydroxyitraconazole is mediated by CYP3A4. Understanding this pathway is crucial for identifying the optimal position for deuteration to elicit the desired pharmacokinetic modifications.
Caption: Metabolic conversion of itraconazole to its active metabolite.
The Deuterium Kinetic Isotope Effect
The central hypothesis for the utility of deuterated hydroxyitraconazole lies in the kinetic isotope effect. By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the bond to be broken by a metabolic enzyme is strengthened, thus slowing the reaction rate.
Caption: The kinetic isotope effect on drug metabolism.
Hypothetical Experimental Workflow
The evaluation of a novel deuterated hydroxyitraconazole would follow a structured preclinical and clinical development path. A potential workflow is outlined below.
Caption: A potential workflow for the development of deuterated hydroxyitraconazole.
Experimental Protocols
The methodologies for evaluating a deuterated hydroxyitraconazole would largely mirror those established for itraconazole and its non-deuterated metabolite.
In Vitro Antifungal Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of deuterated hydroxyitraconazole against a panel of clinically relevant fungal isolates (e.g., Aspergillus spp., Candida spp.).
-
Method: Broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines would be employed. Fungal isolates would be exposed to serial dilutions of the test compound, and the MIC would be determined as the lowest concentration that inhibits visible fungal growth.
In Vitro Metabolism and CYP Inhibition Assays
-
Objective: To assess the metabolic stability of deuterated hydroxyitraconazole and its potential to inhibit major cytochrome P450 enzymes.
-
Method:
-
Metabolic Stability: The deuterated compound would be incubated with human liver microsomes, and the rate of its disappearance would be measured over time using liquid chromatography-mass spectrometry (LC-MS).
-
CYP Inhibition: The potential for the deuterated compound to inhibit specific CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) would be evaluated using commercially available fluorescent or LC-MS-based probe substrate assays.
-
Pharmacokinetic Studies in Animal Models
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of deuterated hydroxyitraconazole in a relevant animal species (e.g., rat, dog).
-
Method: The compound would be administered orally and/or intravenously to animals. Blood samples would be collected at various time points, and the plasma concentrations of the parent drug and any major metabolites would be quantified by LC-MS. Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) would be calculated.
Human Clinical Trials
-
Phase I: Healthy volunteers would receive single and multiple ascending doses to evaluate safety, tolerability, and pharmacokinetics.
-
Phase II/III: Efficacy and safety would be assessed in patients with specific fungal infections, comparing the deuterated compound to standard-of-care treatments.[12][13][14][15][16]
Conclusion and Future Directions
The deuteration of hydroxyitraconazole represents a logical and scientifically grounded approach to potentially improving upon a well-established antifungal agent. The anticipated benefits include a more consistent pharmacokinetic profile, potentially leading to improved efficacy and a better safety margin. While this guide is based on theoretical principles and extrapolated data, it provides a strong rationale and a clear experimental framework for the development and evaluation of deuterated hydroxyitraconazole. Further research, beginning with the synthesis and in vitro characterization of this novel molecular entity, is warranted to explore its potential as a next-generation antifungal therapy.
References
- 1. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Itraconazole, Sporanox | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Itraconazole - Wikipedia [en.wikipedia.org]
- 6. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discrepancies in bioassay and chromatography determinations explained by metabolism of itraconazole to hydroxyitraconazole: studies of interpatient variations in concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of itraconazole following oral administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Different Itraconazole Dosing Regimens on Cure Rates, Treatment Duration, Safety, and Relapse Rates in Adult Patients With Tinea Corporis/Cruris: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized, placebo-controlled, phase 3 study of itraconazole for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Clinical study of itraconazole for the treatment of Tinea cruris, Tinea corporis and Tinea pedis interdigital] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Different Itraconazole Dosing Regimens on Cure Rates, Treatment Duration, Safety, and Relapse Rates in Adult Patients With Tinea Corporis/Cruris: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Itraconazole in the treatment of tinea corporis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Itraconazole and its Metabolites: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic mycoses. Its clinical efficacy is intrinsically linked to its complex pharmacokinetic profile, which is characterized by high lipophilicity, extensive metabolism, and significant inter-individual variability. This technical guide provides a comprehensive overview of the pharmacokinetics of itraconazole and its primary active metabolite, hydroxyitraconazole (B3325177), across various formulations. It also details the experimental protocols used for their quantification, a process where deuterated itraconazole plays a crucial role as an internal standard.
A key strategy in modern drug development to enhance pharmacokinetic properties is the selective replacement of hydrogen with its heavier isotope, deuterium. This modification can alter metabolic pathways and potentially improve a drug's safety and efficacy profile. However, it is important to note that, to date, there is no publicly available pharmacokinetic data from preclinical or clinical studies on deuterated itraconazole as a therapeutic agent. Its current role in the scientific literature is confined to its use as an internal standard in bioanalytical assays to ensure accuracy and precision. This guide will, therefore, focus on the extensive data available for non-deuterated itraconazole and its metabolites.
Pharmacokinetic Properties of Itraconazole and Hydroxyitraconazole
Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[1][2] The major and most significant metabolite is hydroxyitraconazole, which also possesses considerable antifungal activity.[1][3] Other identified metabolites include keto-itraconazole and N-desalkyl-itraconazole.[1] The pharmacokinetic parameters of itraconazole and hydroxyitraconazole are highly dependent on the drug's formulation, which influences its solubility and absorption. Several formulations have been developed to improve the bioavailability of the poorly water-soluble itraconazole, including the conventional capsule, an oral solution, a nanocrystal formulation, and a super-bioavailable formulation.[4][5][6]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for itraconazole and hydroxyitraconazole across different formulations and dosing regimens.
Table 1: Pharmacokinetic Parameters of Itraconazole Following Single Dose Administration in Healthy Volunteers
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Reference(s) |
| Conventional Capsule | 100 mg | 110 | 2.8 | 1,320 (AUC₀-∞) | 15 | [7] |
| Conventional Capsule | 200 mg | 272 | 3.0 | 4,160 (AUC₀-∞) | 20.7 | [7] |
| Oral Solution | 200 mg | 243.3 ± 103.5 | 4.6 ± 1.1 | 3543.1 ± 1438.3 (AUC₀-₉₆) | 24.5 ± 6.0 | [6] |
| Nanocrystal Formulation (NCF) | 100 mg | - | - | 4,506 ± 1,023 (AUC₀-∞) | 28.5 ± 5.6 | [8] |
| Nanocrystal Formulation (NCF) | 200 mg | - | - | 10,230 ± 1,988 (AUC₀-∞) | 39.7 ± 15.6 | [8] |
Data are presented as mean or mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Itraconazole Following Multiple Dose Administration
| Formulation | Dose | Cmax (ng/mL) | Trough Conc. (ng/mL) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Study Population | Reference(s) |
| Conventional Capsule | 100 mg once daily for 15 days | 412 | - | - | 34 | Healthy Volunteers | [7] |
| Conventional Capsule | 200 mg once daily for 15 days | 1,070 | - | - | 36.5 | Healthy Volunteers | [7] |
| Nanocrystal Formulation (NCF) | 200 mg once daily for 7 days | 1,739 ± 467 | 1,250 ± 340 | 33,831 ± 7,819 (AUC₀-₂₄) | 64.1 ± 26.2 | Healthy Volunteers | [8] |
| Super-bioavailable (SBITZ) | 130 mg once daily for 28 days | 1770 ± 268.9 | - | - | - | Patients with dermatophytosis | [4][9] |
| Conventional (CITZ) | 200 mg once daily for 28 days | 1704 ± 261.6 | - | - | - | Patients with dermatophytosis | [4][9] |
Data are presented as mean or mean ± standard deviation where available.
Table 3: Pharmacokinetic Parameters of Hydroxyitraconazole
| Formulation | Dose (of Itraconazole) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Study Population | Reference(s) |
| Oral Solution | 200 mg single dose | 358.8 ± 73.1 | 5.5 ± 1.3 | 7728.4 ± 1928.3 (AUC₀-₉₆) | 27.6 ± 5.5 | Healthy Volunteers | [6] |
| Nanocrystal Formulation (NCF) | 200 mg once daily for 7 days | 2,139 ± 307 | - | 43,157 ± 5,888 (AUC₀-₂₄) | 56.4 ± 15.6 | Healthy Volunteers | [8] |
Data are presented as mean or mean ± standard deviation where available.
Experimental Protocols
The accurate quantification of itraconazole and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[10][11] Deuterated itraconazole is frequently used as an internal standard to ensure the accuracy and precision of these methods.[12][13][14]
Sample Preparation
A common procedure for extracting itraconazole and its metabolites from plasma or serum involves the following steps:
-
Protein Precipitation: This is a simple and rapid method where a protein precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma sample.[11][12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analytes is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This method involves the extraction of the analytes from the aqueous plasma sample into an immiscible organic solvent. A common extraction solvent mixture is 2,2,4-trimethylpentane (B7799088) and dichloromethane.[15]
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup of the sample. The plasma sample is loaded onto a solid-phase cartridge (e.g., C8-bonded silica), which retains the analytes.[16] Interfering substances are washed away, and the analytes are then eluted with an appropriate solvent.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a widely used method.[15][16]
-
Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is commonly used.[15]
-
Detection: UV detection is often set at a wavelength of around 263 nm.[16] Fluorescence detection utilizes an excitation wavelength of approximately 260 nm and an emission wavelength of about 365 nm.[15]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of itraconazole and its metabolites.[10][11]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Analysis: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, which provides high selectivity.
-
Use of Deuterated Internal Standards
In LC-MS/MS methods, stable isotope-labeled internal standards, such as deuterated itraconazole (e.g., itraconazole-d3, itraconazole-d9) and deuterated hydroxyitraconazole, are considered the gold standard.[12][13][14] These internal standards have nearly identical chemical and physical properties to the analytes but a different mass. They are added to the samples at a known concentration before sample preparation and co-elute with the analytes during chromatography. By measuring the ratio of the analyte peak area to the internal standard peak area, any variability in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to highly accurate and precise quantification.
Visualizations
Itraconazole Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of itraconazole mediated by the CYP3A4 enzyme.
Experimental Workflow for Bioanalysis
The diagram below outlines a typical experimental workflow for the quantification of itraconazole in plasma samples using LC-MS/MS with a deuterated internal standard.
Conclusion
The pharmacokinetics of itraconazole are complex and influenced by its formulation, demonstrating non-linear absorption and metabolism. Its primary metabolite, hydroxyitraconazole, contributes significantly to its antifungal activity. While various formulations have been developed to enhance its bioavailability, considerable inter-individual variability remains a key clinical challenge. The accurate quantification of itraconazole and its metabolites, crucial for pharmacokinetic studies and therapeutic drug monitoring, relies heavily on robust bioanalytical methods like LC-MS/MS, where deuterated itraconazole serves as an indispensable internal standard. Although deuteration is a promising strategy for optimizing drug pharmacokinetics, there is currently a lack of data on the therapeutic use of a deuterated itraconazole molecule. Future research in this area could potentially lead to the development of an itraconazole therapy with an improved pharmacokinetic profile, offering enhanced efficacy and safety for patients with fungal infections.
References
- 1. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and clinical comparison of super-bioavailable itraconazole and conventional itraconazole at different dosing in dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Enhanced Bioavailability of Itraconazole in Hydroxypropylβ-Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and clinical comparison of super-bioavailable itraconazole and conventional itraconazole at different dosing in dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (2R,4S)-Hydroxy Itraconazole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2R,4S)-Hydroxy Itraconazole-d5, a crucial internal standard for pharmacokinetic and metabolic studies of the antifungal agent itraconazole (B105839). Given the absence of a publicly detailed synthesis protocol, this document outlines a proposed synthetic pathway based on established convergent synthesis strategies for itraconazole analogues and common deuterium (B1214612) labeling techniques. Furthermore, it details the expected analytical characterization of the target molecule.
Introduction
(2R,4S)-Hydroxy Itraconazole is the major active metabolite of Itraconazole, a broad-spectrum triazole antifungal agent. The deuterated analogue, this compound, serves as an indispensable tool in clinical and preclinical studies, primarily as an internal standard for bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms on the sec-butyl side chain provides a distinct mass shift, enabling accurate quantification of the non-deuterated metabolite in biological matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₅H₃₃D₅Cl₂N₈O₅ |
| Molecular Weight | 726.7 g/mol |
| CAS Number | 1217524-77-0 |
| Appearance | White to off-white solid |
| Stereochemistry | (2R,4S) configuration at the dioxolane ring |
| Deuterium Incorporation | d5 on the sec-butyl side chain |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a convergent approach, which involves the synthesis of two key intermediates: the chiral dioxolane moiety and the deuterated triazolone side chain, followed by their coupling.
Diagram of Proposed Synthetic Workflow
Caption: Proposed convergent synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of sec-Butyl-d5 Bromide
A plausible method for the preparation of sec-butyl-d5 bromide involves the bromination of commercially available deuterated butan-2-ol.
-
Materials: (S)-(-)-2-Butanol-1,1,1,2,3,3,3-d7 (as a representative deuterated starting material), Phosphorus tribromide (PBr₃), Pyridine (B92270).
-
Procedure:
-
To a solution of (S)-(-)-2-Butanol-d7 in anhydrous diethyl ether, cooled to 0 °C, slowly add phosphorus tribromide with stirring. A small amount of pyridine can be added to neutralize the generated HBr.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is then quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The sec-butyl-d5 bromide is isolated by fractional distillation.
-
Step 2: Synthesis of the Deuterated Hydroxy-Triazolone Side Chain
This step involves the N-alkylation of a suitable triazolone precursor with the prepared sec-butyl-d5 bromide.
-
Materials: 4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, sec-Butyl-d5 bromide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the triazolone precursor in DMF, add potassium carbonate.
-
Add sec-butyl-d5 bromide to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the deuterated hydroxy-triazolone side chain.
-
Step 3: Convergent Coupling to form this compound
The final step involves the coupling of the (2R,4S)-dioxolane moiety with the deuterated hydroxy-triazolone side chain. The synthesis of the non-deuterated (2R,4S)-dioxolane intermediate has been reported in the literature and is assumed to be prepared according to those methods.
-
Materials: (2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methanol derivative (activated with a leaving group, e.g., tosylate), the deuterated hydroxy-triazolone side chain, a suitable base (e.g., sodium hydride), and an aprotic solvent (e.g., DMF).
-
Procedure:
-
To a solution of the deuterated hydroxy-triazolone side chain in anhydrous DMF, add sodium hydride at 0 °C to form the corresponding alkoxide.
-
Slowly add a solution of the activated (2R,4S)-dioxolane intermediate in DMF.
-
Allow the reaction mixture to stir at room temperature until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography or preparative HPLC.
-
Characterization
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Diagram of Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Expected Analytical Data
The following table summarizes the expected analytical data for the characterization of this compound.
| Technique | Expected Results |
| HPLC/UPLC | A single major peak with a purity of >98% (by area percentage at a suitable wavelength, e.g., 260 nm). The retention time should be very similar to that of the non-deuterated standard. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 727.26 (approx.). The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass, confirming the elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the [M+H]⁺ ion (m/z ~727) should yield characteristic product ions. Key fragments would include the deuterated triazolone side chain (m/z ~413) and the dioxolane moiety. This confirms the location of the deuterium label. |
| ¹H NMR Spectroscopy | The spectrum will be similar to that of non-deuterated hydroxy itraconazole, but with a significant reduction or absence of signals corresponding to the protons on the sec-butyl group. |
| ¹³C NMR Spectroscopy | The spectrum will be similar to the non-deuterated analogue. The carbon signals of the deuterated sec-butyl group may show splitting due to C-D coupling and a slight upfield shift. |
| ²H NMR Spectroscopy | A signal corresponding to the deuterium atoms on the sec-butyl group should be observed, confirming the presence and location of the deuterium label. |
Detailed Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol (B129727) or acetonitrile.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
MS Scan: Full scan from m/z 100 to 1000 to determine the molecular ion.
-
MS/MS Scan: Product ion scan of the precursor ion (m/z ~727) to obtain fragmentation data. Collision energy should be optimized to achieve characteristic fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Standard carbon NMR experiment with proton decoupling.
-
²H NMR: Deuterium NMR experiment to directly observe the deuterium signal.
Conclusion
This technical guide outlines a robust and plausible approach to the synthesis and characterization of this compound. The proposed convergent synthesis allows for the efficient incorporation of the deuterated side chain. The detailed characterization workflow ensures the final product meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in regulated bioanalytical studies. This guide serves as a valuable resource for researchers and scientists involved in the development and analysis of itraconazole and its metabolites.
The Pivotal Role of Hydroxyitraconazole: An Active Metabolite Shaping the Antifungal Efficacy of Itraconazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This biotransformation yields a major active metabolite, hydroxyitraconazole (B3325177). This technical guide delves into the multifaceted role of hydroxyitraconazole, providing a comprehensive analysis of its contribution to the overall antifungal activity of the parent drug. Through a detailed examination of its antifungal potency, pharmacokinetic profile, and mechanism of action, this document elucidates the clinical significance of hydroxyitraconazole. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed to provide a practical resource for laboratory professionals. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex processes.
Introduction
Itraconazole is a cornerstone in the management of a wide array of fungal infections, from superficial mycoses to life-threatening systemic diseases. Its efficacy is not solely attributable to the parent compound; its principal metabolite, hydroxyitraconazole, exhibits potent antifungal activity in its own right.[1][2] The plasma concentrations of hydroxyitraconazole often surpass those of itraconazole, underscoring its potential to significantly influence therapeutic outcomes.[3] A thorough understanding of the interplay between itraconazole and hydroxyitraconazole is therefore paramount for optimizing dosing strategies, interpreting therapeutic drug monitoring (TDM) results, and guiding the development of next-generation antifungal agents.
Antifungal Activity: A Comparative Analysis
The antifungal efficacy of hydroxyitraconazole is largely comparable to that of itraconazole against a broad spectrum of pathogenic fungi.[1] In vitro studies employing microbroth dilution methods have demonstrated that for the majority of fungal isolates, the Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values for both compounds are within a narrow range.[4][5]
However, subtle differences in susceptibility have been observed for certain species. For instance, some isolates of Candida glabrata and Trichophyton mentagrophytes have shown slightly higher susceptibility to itraconazole than to its hydroxylated metabolite.[1][4] Conversely, for other isolates, the activity of hydroxyitraconazole is equivalent or even superior.[4] The choice of culture medium can also influence the measured in vitro activity of both compounds.[6]
Table 1: Comparative In Vitro Activity (IC50) of Itraconazole and Hydroxyitraconazole Against Various Fungal Genera
| Fungal Genus | Itraconazole IC50 (mg/L) | Hydroxyitraconazole IC50 (mg/L) | Reference |
| Candida kefyr | 0.016 | 0.032 | [4] |
| Candida albicans | 0.008 - 0.016 | 0.008 - 0.016 | [4] |
Note: IC50 values can vary depending on the specific isolate and testing conditions.
Table 2: In Vitro Susceptibility of Various Fungi to Itraconazole
| Fungal Species | Percentage of Isolates with MIC ≤1 µg/mL | Reference |
| Candida spp. (overall) | 96% | [7] |
| Candida glabrata | 77% | [7] |
| Candida krusei | 94% | [7] |
| Cryptococcus neoformans | 80% | [7] |
| Aspergillus spp. | 94% | [7] |
Pharmacokinetics: The Metabolite Often Exceeds the Parent
Following oral administration, itraconazole is extensively metabolized in the liver, primarily by CYP3A4, to form hydroxyitraconazole.[2][8] The pharmacokinetic profiles of both the parent drug and its active metabolite are characterized by significant inter-individual variability.[9]
A key feature of itraconazole pharmacokinetics is that the steady-state plasma concentrations of hydroxyitraconazole are often higher than those of itraconazole, sometimes by a factor of two or more.[3] Both compounds are highly protein-bound (approximately 99%).[1] The terminal half-life of both itraconazole and hydroxyitraconazole is dose-dependent, increasing with higher doses.[10][11]
Table 3: Steady-State Pharmacokinetic Parameters of Itraconazole and Hydroxyitraconazole in Healthy Volunteers (200 mg b.i.d. oral dose)
| Parameter | Itraconazole | Hydroxyitraconazole | Reference |
| Plasma | [3] | ||
| Cmax (μg/mL) | 2.1 ± 0.8 | 3.3 ± 1.0 | [3] |
| AUC (0-24h) (μg·h/mL) | 34.4 | 60.2 | [3] |
| Half-life (h) | 23.1 | 37.2 | [3] |
| Epithelial Lining Fluid (ELF) | [3] | ||
| Cmax (μg/mL) | 0.5 ± 0.7 | 1.0 ± 0.9 | [3] |
| AUC (0-24h) (μg·h/mL) | 7.4 | 18.9 | [3] |
| Half-life (h) | 33.2 | 48.3 | [3] |
| Alveolar Cells (AC) | [3] | ||
| Cmax (μg/mL) | 5.5 ± 2.9 | 6.6 ± 3.1 | [3] |
| AUC (0-24h) (μg·h/mL) | 101 | 134 | [3] |
| Half-life (h) | 15.7 | 45.6 | [3] |
Data are presented as mean ± standard deviation.
Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis
The antifungal mechanism of action for both itraconazole and hydroxyitraconazole is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12][13] Specifically, they target and inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).[12][14]
This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[15] The altered membrane structure and function result in increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and replication.
Figure 1. Inhibition of the fungal ergosterol biosynthesis pathway by itraconazole and hydroxyitraconazole.
Metabolism of Itraconazole
The conversion of itraconazole to hydroxyitraconazole is a critical metabolic step that influences the overall antifungal activity. This process is primarily catalyzed by the CYP3A4 isoenzyme in the liver.[2][16] Genetic polymorphisms in the CYP3A4 gene can lead to variability in the rate of this metabolism, contributing to the observed inter-individual differences in plasma concentrations of both the parent drug and its metabolite.[16]
Figure 2. Metabolic conversion of itraconazole to hydroxyitraconazole by CYP3A4.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the MIC of antifungal agents.
-
Preparation of Inoculum: Fungal colonies from a 24-hour culture on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline (0.85%).[17] The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 cells/mL.[17] The inoculum is then further diluted in RPMI-1640 medium.[18]
-
Preparation of Microdilution Plates: A serial two-fold dilution of itraconazole and hydroxyitraconazole is prepared in RPMI-1640 medium in 96-well microtiter plates.[19]
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension.[18] The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[17]
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control well.[18] This can be assessed visually or spectrophotometrically.
Quantification of Itraconazole and Hydroxyitraconazole in Plasma: LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of itraconazole and its metabolites in biological matrices.
-
Sample Preparation: A small volume of plasma (e.g., 100 µL) is subjected to protein precipitation by adding an organic solvent such as acetonitrile (B52724), often containing an acid.[20][21] An internal standard (e.g., a deuterated analog of itraconazole) is added prior to precipitation to correct for variations in extraction and ionization.[21] The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for itraconazole, hydroxyitraconazole, and the internal standard are monitored.[21]
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentrations of itraconazole and hydroxyitraconazole in the unknown samples are then determined from this calibration curve.[20]
Figure 3. Experimental workflow for the quantification of itraconazole and hydroxyitraconazole in plasma by LC-MS/MS.
Clinical Implications and Therapeutic Drug Monitoring (TDM)
The significant contribution of hydroxyitraconazole to the overall antifungal effect of itraconazole therapy has important clinical implications. Therapeutic drug monitoring (TDM) is often recommended for itraconazole to ensure adequate drug exposure and optimize clinical outcomes, particularly in patients with severe infections, those on interacting medications, or those with absorption issues.[22][23]
When performing TDM, it is crucial to measure both itraconazole and hydroxyitraconazole concentrations, as the sum of both is considered to be more representative of the total antifungal activity.[24] Target trough concentrations for the sum of itraconazole and hydroxyitraconazole are generally recommended to be above 1.0 mg/L for the treatment of systemic fungal infections.[24]
Figure 4. Logical workflow for therapeutic drug monitoring of itraconazole.
Conclusion
Hydroxyitraconazole is not merely a byproduct of itraconazole metabolism but a key contributor to its therapeutic efficacy. With comparable antifungal activity and often higher plasma concentrations than the parent drug, its role cannot be overlooked in clinical practice and drug development. A comprehensive understanding of the pharmacology of both itraconazole and hydroxyitraconazole is essential for clinicians to optimize patient outcomes and for researchers to advance the field of antifungal therapy. The methodologies and data presented in this guide provide a robust framework for further investigation and clinical application of this important antifungal agent and its active metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibilities of clinical isolates of Candida species, Cryptococcus neoformans, and Aspergillus species to itraconazole: global survey of 9,359 isolates tested by clinical and laboratory standards institute broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. himedialabs.com [himedialabs.com]
- 18. scielo.br [scielo.br]
- 19. academic.oup.com [academic.oup.com]
- 20. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nhsgrampian.org [nhsgrampian.org]
- 24. What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
An In-depth Technical Guide on the Mechanism of Action of Itraconazole and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itraconazole (B105839), a broad-spectrum triazole antifungal agent, exerts its primary therapeutic effect through the potent inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption of ergosterol production compromises fungal cell membrane integrity, leading to cell growth arrest and death. Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to a variety of metabolites. The major metabolite, hydroxy-itraconazole, exhibits significant antifungal activity, contributing substantially to the overall therapeutic efficacy of the parent drug. Beyond its established antifungal properties, itraconazole and its metabolites have been shown to possess secondary mechanisms of action, including the inhibition of the Hedgehog signaling pathway and anti-angiogenic effects, which are areas of active investigation for potential applications in oncology. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Primary Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The cornerstone of itraconazole's antifungal activity lies in its ability to disrupt the synthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2][3] Ergosterol is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3]
Itraconazole specifically targets and inhibits lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme encoded by the ERG11 gene.[3] This enzyme catalyzes the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[3] The triazole moiety of itraconazole binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[3] This inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and eburicol, within the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, increases membrane permeability, and interferes with the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and replication.[1][3]
The antifungal activity of itraconazole and its primary active metabolite, hydroxy-itraconazole, has been quantified against a wide range of fungal pathogens. The following tables summarize their in vitro potencies.
Table 1: Minimum Inhibitory Concentrations (MIC) of Itraconazole and Hydroxy-Itraconazole against Various Fungal Species
| Fungal Species | Itraconazole MIC Range (µg/mL) | Hydroxy-Itraconazole MIC Range (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 0.125 - >8 | 0.25 - >8 | [4][5] |
| Candida albicans | 0.008 - 32 | 0.008 - >8 | [1][4][5] |
| Candida glabrata | ≤0.03 - >8 | ≤0.03 - >8 | [5] |
| Candida krusei | 0.125 - 2 | 0.25 - 4 | [5] |
| Cryptococcus neoformans | 0.03 - 1 | 0.06 - 2 | [4] |
| Trichophyton mentagrophytes | 0.03 - 1 | 0.06 - 2 | [5] |
| Trichophyton rubrum | 0.03 - 1.25 | 0.03 - 2.5 | [5] |
Note: MIC values can vary depending on the testing methodology and the specific strain.
Table 2: IC50 Values of Itraconazole against Fungal Lanosterol 14α-Demethylase (CYP51)
| Fungal Species | Enzyme Source | Itraconazole IC50 (µM) | Reference(s) |
| Candida albicans | Recombinant | 1.2 - 1.3 | [2] |
| Trichophyton rubrum | Recombinant | Not explicitly stated, but inhibition was observed | [6] |
Note: Data on the IC50 of hydroxy-itraconazole against purified fungal CYP51 is limited in the reviewed literature.
Diagram: Ergosterol Biosynthesis Pathway and Itraconazole Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by itraconazole.
Major Metabolites and Their Antifungal Activity
Itraconazole undergoes extensive hepatic metabolism, primarily mediated by CYP3A4.[7] This process generates over 30 metabolites, with hydroxy-itraconazole being the most prominent and pharmacologically active.[7]
Hydroxy-itraconazole: This major metabolite circulates in the plasma at concentrations often exceeding those of the parent drug.[8] Importantly, hydroxy-itraconazole possesses in vitro antifungal activity that is comparable to itraconazole against many fungal species.[1][4][5] This contributes significantly to the overall therapeutic effect of itraconazole treatment.
Other identified metabolites include keto-itraconazole and N-desalkyl-itraconazole. While these are also products of CYP3A4 metabolism, their contribution to the antifungal efficacy is considered less significant than that of hydroxy-itraconazole.[9]
Secondary Mechanisms of Action
Recent research has unveiled additional mechanisms of action for itraconazole that extend beyond its primary antifungal role, with potential implications for cancer therapy.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues. However, aberrant activation of this pathway has been implicated in the development and progression of various cancers.[10]
Itraconazole has been identified as a potent antagonist of the Hh signaling pathway, acting at the level of the Smoothened (Smo) receptor, a key transmembrane protein in the pathway.[10] Unlike other Smo antagonists, itraconazole's mechanism of inhibition appears to be distinct. It prevents the ciliary accumulation of Smo that is induced by Hh pathway activation.[10]
The inhibitory effect of itraconazole on the Hh pathway is also observed with its major metabolite, hydroxy-itraconazole.
Table 3: Inhibition of the Hedgehog Signaling Pathway by Itraconazole and Hydroxy-Itraconazole
| Compound | Assay System | IC50 | Reference(s) |
| Itraconazole | Shh-Light2 reporter cells | ~800 nM | [10] |
| Hydroxy-itraconazole | Shh-Light2 reporter cells | ~1.2 µM | [10] |
Diagram: Hedgehog Signaling Pathway and Itraconazole Inhibition
Caption: Inhibition of the Hedgehog signaling pathway by itraconazole.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Itraconazole has been shown to possess anti-angiogenic properties, independent of its antifungal and Hh pathway inhibitory activities.
The anti-angiogenic effects of itraconazole are mediated through multiple mechanisms, including:
-
Inhibition of endothelial cell proliferation: Itraconazole directly inhibits the growth of endothelial cells, the primary cells lining blood vessels.
-
Inhibition of endothelial cell migration and tube formation: Itraconazole impairs the ability of endothelial cells to migrate and form the capillary-like structures necessary for new blood vessel formation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standardized assay used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve itraconazole or hydroxy-itraconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a standardized liquid culture medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested from a fresh culture. The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control well. This can be assessed visually or by using a microplate reader to measure optical density.
Diagram: Workflow for MIC Determination
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Fungal Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
Principle: This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified or recombinant fungal CYP51.
Protocol:
-
Expression and Purification of Recombinant CYP51:
-
Clone the gene encoding the target fungal CYP51 into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression (e.g., with IPTG) and culture the cells.
-
Harvest the cells, lyse them, and purify the recombinant CYP51 protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the purified CYP51 enzyme, a suitable buffer, a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase), and a lipid environment (e.g., liposomes).
-
Add varying concentrations of the inhibitor (itraconazole or its metabolites) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (e.g., radiolabeled lanosterol).
-
Incubate the reaction at an optimal temperature for a specific time.
-
Stop the reaction and extract the sterols.
-
Analyze the conversion of the substrate to the product using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Sterol Analysis in Fungi by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method allows for the qualitative and quantitative analysis of the sterol composition of fungal cells, enabling the assessment of the impact of antifungal agents on sterol biosynthesis.
Protocol:
-
Fungal Culture and Treatment: Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase. Treat the culture with the desired concentration of itraconazole or its metabolites for a specific duration. Harvest the fungal cells by centrifugation.
-
Saponification and Sterol Extraction:
-
Resuspend the fungal pellet in an alcoholic potassium hydroxide (B78521) solution.
-
Heat the mixture to saponify the lipids.
-
Extract the non-saponifiable lipids (containing the sterols) with an organic solvent (e.g., n-hexane or petroleum ether).
-
-
Derivatization: Evaporate the organic solvent and derivatize the sterols to increase their volatility for GC analysis. A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different sterol components based on their boiling points and affinity for the stationary phase.
-
The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for their identification and quantification.
-
-
Data Analysis: Identify the sterols based on their retention times and mass spectra by comparing them to known standards and library data. Quantify the relative amounts of each sterol to determine the changes in the sterol profile induced by the antifungal treatment.
Hedgehog Signaling Pathway Luciferase Reporter Assay
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing binding sites for the GLI transcription factors, which are the downstream effectors of the Hh pathway. Inhibition of the pathway leads to a decrease in luciferase expression.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., NIH/3T3 or Shh-LIGHT2 cells) that stably or transiently expresses a GLI-responsive luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.
-
Treatment: Seed the cells in a 96-well plate. Treat the cells with a Hh pathway agonist (e.g., Sonic Hedgehog ligand or a Smoothened agonist like SAG) in the presence or absence of varying concentrations of itraconazole or its metabolites.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of Hh pathway activity for each inhibitor concentration relative to the agonist-treated control and determine the IC50 value.
Smoothened Ciliary Accumulation Assay (Immunofluorescence)
Principle: This imaging-based assay visualizes the localization of the Smoothened (Smo) protein within the primary cilium, a key event in Hh pathway activation. Inhibitors of this process can be identified by their ability to prevent Smo accumulation in the cilium.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., NIH/3T3 cells) on glass coverslips.
-
Induce ciliogenesis by serum starvation.
-
Treat the cells with a Hh pathway agonist (e.g., Shh ligand or SAG) in the presence or absence of itraconazole or its metabolites for a defined period.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).
-
Incubate with a primary antibody specific for Smoothened and a primary antibody for a ciliary marker (e.g., acetylated α-tubulin or Arl13b).
-
Wash the cells and incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Acquire images and quantify the percentage of cells showing Smo accumulation in the primary cilia in each treatment condition.
-
In Vitro Angiogenesis (Tube Formation) Assay
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel), a key step in angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the solidified matrix in a growth factor-reduced medium. Treat the cells with varying concentrations of itraconazole or its metabolites.
-
Incubation: Incubate the plate at 37°C for a period of 4-18 hours to allow for tube formation.
-
Visualization and Quantification:
-
Visualize the tube network using a phase-contrast microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
-
Data Analysis: Calculate the percent inhibition of tube formation for each inhibitor concentration relative to the untreated control and determine the IC50 value.
Conclusion
Itraconazole's primary mechanism of action is the well-established inhibition of fungal lanosterol 14α-demethylase, leading to the disruption of ergosterol biosynthesis and compromised fungal cell membrane integrity. Its major metabolite, hydroxy-itraconazole, significantly contributes to its overall antifungal efficacy. Furthermore, the discovery of itraconazole's ability to inhibit the Hedgehog signaling pathway and angiogenesis has opened new avenues for its potential use in oncology. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate these multifaceted mechanisms of action and to evaluate the potential of itraconazole and its derivatives in both infectious disease and cancer research. A thorough understanding of these molecular interactions is paramount for the rational design and development of novel therapeutic agents.
References
- 1. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Activity of Hydroxyitraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyitraconazole (B3325177) is the major active metabolite of the broad-spectrum triazole antifungal agent, itraconazole (B105839). Following oral administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form hydroxyitraconazole. This metabolite is present in the plasma at concentrations often exceeding those of the parent drug and exhibits a comparable in vitro antifungal potency.[1][2] Understanding the in vitro activity of hydroxyitraconazole is crucial for interpreting pharmacokinetic and pharmacodynamic data, guiding therapeutic drug monitoring, and informing the development of new antifungal strategies. This technical guide provides a comprehensive overview of the in vitro antifungal activity of hydroxyitraconazole, including comparative quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Antifungal Activity: A Quantitative Comparison
The in vitro antifungal potency of hydroxyitraconazole has been demonstrated to be broadly equivalent to that of its parent compound, itraconazole, against a wide range of fungal pathogens.[1][3][4] Extensive studies have shown that for the vast majority of clinical isolates, the Inhibitory Concentrations (ICs) of both compounds fall within a narrow range, typically differing by no more than one to two two-fold dilutions.[1] However, minor variations in susceptibility have been observed for specific fungal species.[1][5]
The following tables summarize the comparative in vitro activities of itraconazole and hydroxyitraconazole against a large collection of fungal isolates, as determined by microbroth dilution assays. The data is presented as the 50% Inhibitory Concentration (IC50), which is the concentration of the drug that inhibits 50% of fungal growth.
Table 1: Comparative In Vitro Activity (IC50) of Itraconazole and Hydroxyitraconazole against various fungal genera.
| Fungal Genus | Number of Isolates | Itraconazole Geometric Mean IC50 (mg/L) | Hydroxyitraconazole Geometric Mean IC50 (mg/L) |
| Aspergillus | 42 | 0.29 | 0.35 |
| Candida | 1024 | 0.11 | 0.12 |
| Cryptococcus | 62 | 0.08 | 0.08 |
| Trichophyton | 59 | 0.06 | 0.08 |
Data adapted from Odds, F. C., & Van den Bossche, H. (2000). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Journal of Antimicrobial Chemotherapy, 45(3), 371–373.[1]
Table 2: In Vitro Activity (IC50) of Itraconazole and Hydroxyitraconazole against Aspergillus Species.
| Fungal Species | Number of Isolates | Itraconazole Geometric Mean IC50 (mg/L) | Hydroxyitraconazole Geometric Mean IC50 (mg/L) |
| Aspergillus fumigatus | 14 | 0.35 | 0.40 |
| Other Aspergillus spp. | 21 | 0.25 | 0.32 |
Data adapted from Odds, F. C., & Van den Bossche, H. (2000). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Journal of Antimicrobial Chemotherapy, 45(3), 371–373.[1]
Table 3: In Vitro Activity (IC50) of Itraconazole and Hydroxyitraconazole against Candida Species.
| Fungal Species | Number of Isolates | Itraconazole Geometric Mean IC50 (mg/L) | Hydroxyitraconazole Geometric Mean IC50 (mg/L) |
| Candida albicans | 698 | 0.08 | 0.08 |
| Candida glabrata | 206 | 0.35 | 0.44 |
| Candida krusei | 50 | 0.28 | 0.28 |
| Candida parapsilosis | 52 | 0.04 | 0.04 |
| Candida tropicalis | 75 | 0.06 | 0.06 |
Data adapted from Odds, F. C., & Van den Bossche, H. (2000). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Journal of Antimicrobial Chemotherapy, 45(3), 371–373.[1]
Experimental Protocols: Standardized Broth Microdilution Method
The in vitro antifungal susceptibility testing of hydroxyitraconazole is predominantly performed using the broth microdilution method, following standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols ensure reproducibility and comparability of results across different laboratories.
CLSI M27/M38 and EUCAST E.DEF 7.3 Based Protocol
This section outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of hydroxyitraconazole against both yeast and filamentous fungi.
1. Preparation of Antifungal Agent Stock Solution:
-
A stock solution of hydroxyitraconazole is prepared by dissolving the powdered drug in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
The final concentration of DMSO in the test medium should not exceed 1% to avoid any inhibitory effects on fungal growth.
2. Preparation of Microdilution Plates:
-
A series of two-fold dilutions of the hydroxyitraconazole stock solution are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
The final volume in each well is typically 100 µL.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
3. Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.) : Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For Filamentous Fungi (e.g., Aspergillus spp.) : A conidial suspension is prepared and the concentration is determined using a hemocytometer. The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
4. Inoculation and Incubation:
-
Each well of the microdilution plate (except the sterility control) is inoculated with 100 µL of the standardized fungal suspension.
-
The plates are incubated at 35°C. The incubation period varies depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of hydroxyitraconazole that causes a significant inhibition of fungal growth compared to the growth control.
-
For azoles, the endpoint is typically defined as a 50% reduction in turbidity as determined visually or spectrophotometrically.
Visualizations
Metabolic Pathway of Itraconazole to Hydroxyitraconazole
Caption: Metabolism of Itraconazole.
Mechanism of Action of Azole Antifungals
References
- 1. njccwei.com [njccwei.com]
- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. medicallabnotes.com [medicallabnotes.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Critical Role of Stereoisomerism in Itraconazole Metabolism: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itraconazole (B105839), a widely used triazole antifungal agent, presents a complex stereochemical profile that significantly influences its metabolic fate, pharmacokinetic behavior, and ultimately its therapeutic and off-target activities. As a drug administered in a racemic mixture of four cis-diastereomers, understanding the distinct properties of each of its eight possible stereoisomers is paramount for optimizing its clinical use and for the development of future, more targeted therapies. This technical guide provides a comprehensive overview of the stereoselective metabolism of itraconazole, detailing its impact on pharmacokinetics and pharmacodynamics. It includes quantitative data, in-depth experimental protocols, and visual representations of the key metabolic and signaling pathways involved, offering a critical resource for researchers and professionals in the field of drug development and pharmacology.
Introduction: The Stereochemical Complexity of Itraconazole
Itraconazole possesses three chiral centers, giving rise to a total of eight stereoisomers: four cis- and four trans-diastereomers.[1][2][3][4] The commercially available formulation is a 1:1:1:1 racemic mixture of the four cis-stereoisomers.[1][5] This stereochemical diversity is not trivial, as the spatial arrangement of atoms profoundly dictates the molecule's interaction with metabolic enzymes and therapeutic targets. The differential metabolism of these stereoisomers leads to significant variations in their plasma concentrations and contributes to the drug's overall pharmacological profile, including its recently discovered antiangiogenic and Hedgehog signaling inhibitory activities.[1][3][4]
Stereoselective Metabolism of Itraconazole
The metabolism of itraconazole is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme and exhibits a high degree of stereoselectivity.[6][7][8][9] This selectivity is most evident in the differential metabolism of the cis-stereoisomers.
Metabolism of Cis-Stereoisomers
In vitro and in vivo studies have demonstrated that only two of the four cis-stereoisomers, namely (+)-2R,4S,2'R-itraconazole and (+)-2R,4S,2'S-itraconazole, are significantly metabolized by CYP3A4 to form the major metabolites: hydroxyitraconazole (B3325177) (OH-ITZ), keto-itraconazole, and N-desalkyl-itraconazole.[7][8] The other two cis-diastereomers, (-)-2S,4R,2'S-itraconazole and (-)-2S,4R,2'R-itraconazole, are poor substrates for this metabolic pathway.[7][8]
Metabolism of Trans-Stereoisomers
The four trans-stereoisomers of itraconazole also undergo metabolism by CYP3A4, but through a distinct pathway involving the scission of the dioxolane ring.[6][10] This pathway is also a minor route for the metabolism of the cis-isomers.[6][10] This metabolic divergence underscores the critical role of the dioxolane ring's stereochemistry in determining the metabolic fate of the itraconazole molecule.
The Role of Metabolites
The primary metabolite, hydroxyitraconazole, is not an inactive byproduct. It possesses antifungal activity comparable to the parent drug and circulates in plasma at concentrations often exceeding those of itraconazole itself.[11][12] This active metabolite significantly contributes to the overall therapeutic effect of itraconazole. The stereoselective formation of hydroxyitraconazole from only two of the cis-parent stereoisomers further highlights the importance of stereochemistry in the drug's efficacy.
Quantitative Data on Stereoisomer Pharmacokinetics and CYP3A4 Inhibition
The stereoselective metabolism of itraconazole directly translates to significant differences in the in vivo pharmacokinetic profiles of its stereoisomers. Furthermore, the individual stereoisomers exhibit differential inhibitory potency against CYP3A4, the very enzyme responsible for their metabolism.
In Vivo Pharmacokinetics of Itraconazole Diastereomers
A clinical study in healthy volunteers revealed marked differences in the plasma concentrations of the diastereomeric pairs of itraconazole after administration of the racemic cis-mixture.
Table 1: In Vivo Plasma Concentrations of Itraconazole Diastereomeric Pairs in Healthy Volunteers [7][8]
| Diastereomeric Pair | Dose | Cmax (ng/mL) | Cmin (ng/mL) |
| (2R,4S)-ITZ | Single | 100 ± 40 | 9 ± 5 |
| (2S,4R)-ITZ | Single | 300 ± 120 | 80 ± 40 |
| (2R,4S)-ITZ | Multiple | 400 ± 150 | 200 ± 80 |
| (2S,4R)-ITZ | Multiple | 600 ± 200 | 750 ± 300 |
Data are presented as mean ± SD. (2R,4S)-ITZ represents the sum of the two diastereomers that are readily metabolized, while (2S,4R)-ITZ represents the sum of the two poorly metabolized diastereomers.
After a single dose, the less metabolized (2S,4R) diastereomeric pair reaches significantly higher maximum (Cmax) and minimum (Cmin) plasma concentrations compared to the more readily metabolized (2R,4S) pair.[7][8] This difference is less pronounced after multiple doses, a phenomenon attributed to the auto-inhibition of CYP3A4 by itraconazole and its metabolites.[7][8]
In Vitro Inhibition of CYP3A4 by Cis-Itraconazole Diastereomers
The four cis-diastereomers of itraconazole are all potent inhibitors of CYP3A4, but with varying potencies.
Table 2: In Vitro Inhibition of CYP3A4 by Itraconazole Cis-Diastereomers [13]
| Diastereomer | Probe Substrate | Ki (µM) |
| (+)-2R,4S,2'R-ITZ (A) | Testosterone | 0.085 |
| Midazolam | 0.44 | |
| (+)-2R,4S,2'S-ITZ (B) | Testosterone | 0.91 |
| Midazolam | 0.48 | |
| (-)-2S,4R,2'S-ITZ (C) | Testosterone | 0.20 |
| Midazolam | 1.56 | |
| (-)-2S,4R,2'R-ITZ (D) | Testosterone | 0.022 |
| Midazolam | 3.48 |
These data demonstrate that all four cis-diastereomers are potent competitive inhibitors of CYP3A4. The significant differences in their inhibitory constants (Ki) highlight the stereoselective nature of this interaction and have important implications for predicting drug-drug interactions.
Experimental Protocols
Chiral Separation of Itraconazole Stereoisomers by HPLC
Objective: To resolve the eight stereoisomers of itraconazole from a mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., cellulose-based or amylose-based).
Reagents:
-
HPLC-grade mobile phase solvents (e.g., hexane, ethanol, isopropanol).
-
Itraconazole reference standards for all eight stereoisomers.
Procedure:
-
Column Selection: A cellulose-based chiral column, such as Chiralcel OD-H, is often effective.
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of hexane, ethanol, and isopropanol (B130326) is prepared. The exact ratio should be optimized to achieve baseline separation of all eight peaks. A starting point could be a ratio of 80:15:5 (v/v/v).
-
System Equilibration: The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: A standard solution containing a mixture of all eight itraconazole stereoisomers is prepared in the mobile phase.
-
Injection and Chromatography: A fixed volume of the sample solution (e.g., 20 µL) is injected onto the column. The chromatogram is recorded for a sufficient duration to allow for the elution of all isomers.
-
Detection: The eluting isomers are detected by UV absorbance at a wavelength of 260 nm.
-
Peak Identification: The individual stereoisomer peaks are identified by comparing their retention times with those of the individual reference standards.
In Vitro Metabolism of Itraconazole Stereoisomers using Human Liver Microsomes
Objective: To assess the metabolic stability and profile of individual itraconazole stereoisomers.
Materials:
-
Human liver microsomes (HLMs).
-
Individual itraconazole stereoisomer stock solutions.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the specific itraconazole stereoisomer at a final concentration of 1 µM, and HLMs (e.g., 0.5 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a clean tube and analyze for the parent stereoisomer and its metabolites using a validated LC-MS/MS method.
-
Control Incubations: Perform control incubations without the NADPH regenerating system to account for any non-enzymatic degradation.
Signaling Pathways and Logical Relationships
Beyond its antifungal activity, itraconazole has been shown to inhibit critical signaling pathways involved in cancer progression, namely the Hedgehog and mTOR pathways. This inhibition is also influenced by stereochemistry.
Itraconazole Metabolism and CYP3A4 Inhibition
The following diagram illustrates the stereoselective metabolism of the cis-diastereomers of itraconazole by CYP3A4 and the subsequent inhibition of the enzyme.
Caption: Stereoselective metabolism of cis-itraconazole by CYP3A4.
Inhibition of the Hedgehog Signaling Pathway
Itraconazole inhibits the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor, a key component of this pathway.
Caption: Itraconazole inhibits the Hedgehog pathway by targeting SMO.
Inhibition of the mTOR Signaling Pathway
Itraconazole's antiangiogenic effects are partly mediated through the inhibition of the mTOR signaling pathway. This occurs via a novel mechanism involving the voltage-dependent anion channel 1 (VDAC1) and AMP-activated protein kinase (AMPK).
Caption: Itraconazole inhibits mTOR signaling via VDAC1 and AMPK.
Conclusion and Future Directions
The stereochemical complexity of itraconazole is a critical determinant of its metabolic fate, pharmacokinetic profile, and diverse pharmacological activities. The stereoselective metabolism by CYP3A4 leads to significant differences in the systemic exposure of individual stereoisomers, which in turn influences both its antifungal efficacy and its off-target effects on pathways like Hedgehog and mTOR signaling. A thorough understanding of these stereochemical nuances is essential for the rational design of future clinical studies and for the development of next-generation antifungal and anticancer agents. Further research should focus on elucidating the precise in vitro metabolic kinetics (Km and Vmax) for each of the eight stereoisomers and on developing robust, standardized protocols for their chiral separation and analysis. Such efforts will undoubtedly pave the way for a more refined and effective therapeutic use of itraconazole and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Targeting of NPC1 and VDAC1 by Itraconazole Leads to Synergistic Inhibition of mTOR Signaling and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. In vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes: stereoselective inhibition of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (2R,4S)-Hydroxy Itraconazole-d5 as an Internal Standard in the Bioanalysis of Itraconazole and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic fungal infections. Therapeutic drug monitoring (TDM) of itraconazole and its primary active metabolite, hydroxy itraconazole, is crucial to optimize efficacy and minimize toxicity due to their significant pharmacokinetic variability.[1][2] Stable isotope-labeled internal standards are essential for accurate and precise quantification of analytes in complex biological matrices by mass spectrometry. (2R,4S)-Hydroxy Itraconazole-d5 is a deuterated analog of hydroxy itraconazole, designed for use as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of itraconazole and hydroxy itraconazole.[3] Its use helps to correct for variability in sample preparation and instrument response, ensuring reliable bioanalytical data.[4]
Principle of the Method
The method involves the simultaneous quantification of itraconazole and hydroxy itraconazole in a biological matrix, typically human plasma, using LC-MS/MS. A known concentration of this compound, along with a deuterated itraconazole analog (e.g., Itraconazole-d5), is added to the plasma samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. Following extraction, the analytes and internal standards are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of each analyte to its corresponding internal standard is used to construct a calibration curve and determine the concentrations of the analytes in the unknown samples.[5]
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of itraconazole, hydroxy itraconazole, this compound, and Itraconazole-d5 by dissolving the accurately weighed compounds in an appropriate organic solvent such as methanol (B129727) or dimethylformamide (DMF).
-
Working Standard Solutions: Prepare serial dilutions of the itraconazole and hydroxy itraconazole stock solutions in a suitable solvent (e.g., 50:50 methanol/water) to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Prepare a working solution containing a fixed concentration of this compound and Itraconazole-d5 (e.g., 100 ng/mL each) in methanol.[5]
2. Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to achieve a series of concentrations for the calibration curve. A typical range is 1-250 ng/mL for both itraconazole and hydroxy itraconazole.[5]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 200 ng/mL).
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting itraconazole and its metabolites from plasma.[5][6][7]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution.[5]
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile (B52724) containing 0.5% formic acid to precipitate the plasma proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate the analytes from matrix components. For example, start at 40% B, increase to 95% B over 2.5 minutes, hold for 0.5 minutes, and then return to initial conditions.[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.[5]
-
Autosampler Temperature: 15 °C.[5]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Source Temperature: 150 °C.[5]
-
Desolvation Temperature: 500 °C.[5]
-
Capillary Voltage: 3.5 kV.[5]
-
MRM Transitions: The specific mass transitions for the precursor and product ions of each analyte and internal standard need to be optimized. The table below provides example transitions.
-
Data Presentation
Table 1: Example Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Itraconazole | 705.3 | 392.3 | ESI+ |
| Itraconazole-d5 | 710.3 | 397.3 | ESI+ |
| Hydroxy Itraconazole | 721.3 | 408.3 | ESI+ |
| This compound | 726.3 | 413.3 | ESI+ |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. The transitions for Itraconazole-d5 and this compound are based on a +5 Da mass shift from the unlabeled compounds.
Table 2: Typical Method Validation Parameters
| Parameter | Itraconazole | Hydroxy Itraconazole | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 250 | 1 - 250 | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | Accuracy within ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | < 10% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -5% to +5% | -5% to +5% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | > 85% | > 85% | Consistent and reproducible |
| Matrix Effect (%) | 90 - 110 | 90 - 110 | CV of IS-normalized matrix factor ≤ 15% |
| Stability (Freeze-thaw, Bench-top, Post-preparative) | Stable | Stable | Within ±15% of nominal concentration |
Data in this table is representative and should be established for each specific assay validation.[5]
Mandatory Visualization
References
- 1. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.cz [lcms.cz]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for Itraconazole Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used for the treatment and prophylaxis of invasive fungal infections. However, its clinical utility is often complicated by its variable oral bioavailability and susceptibility to numerous drug-drug interactions.[1] These factors lead to significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) a critical practice to optimize efficacy and minimize toxicity.[1][2] TDM involves measuring itraconazole and its active metabolite, hydroxyitraconazole (B3325177), concentrations in patient serum to ensure they are within the therapeutic range.[3][4][5] This document provides a detailed protocol for itraconazole TDM, including clinical indications, sample collection, and a validated analytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Clinical Indications and Therapeutic Ranges
TDM for itraconazole is recommended for the majority of patients receiving the drug, particularly for the prevention of invasive fungal infections in immunocompromised individuals.[6] It is also crucial in patients with severe infections, those with altered gastrointestinal absorption, or those receiving concomitant medications that may interact with itraconazole.[3][7][8][9]
Data Presentation: Therapeutic Ranges
The following tables summarize the recommended therapeutic ranges for itraconazole and its active metabolite, hydroxyitraconazole. These values are typically measured as trough concentrations, just before the next dose.
| Analyte | Indication | Therapeutic Range (mcg/mL) | Method |
| Itraconazole | Prophylaxis | >0.5 | HPLC/LC-MS/MS |
| Itraconazole | Localized Infection | >0.5 | HPLC/LC-MS/MS |
| Itraconazole | Systemic Infection | >1.0 | HPLC/LC-MS/MS |
| Itraconazole + Hydroxyitraconazole | Blastomycosis Treatment | >1.0 | HPLC/LC-MS/MS |
Table 1: Therapeutic Ranges for Itraconazole and Hydroxyitraconazole.[4][7][10]
| Analyte | Concentration (mcg/mL) | Associated Risk |
| Itraconazole | >5.0 | Increased risk of adverse events |
Table 2: Toxic Concentrations of Itraconazole.[11]
Experimental Protocols
Pre-Analytical Considerations: Sample Collection and Handling
Proper sample collection and handling are crucial for accurate TDM results.
-
Sample Type: Serum is the preferred specimen.[10] Do not use serum gel tubes.[7]
-
Timing of Collection: Trough levels should be collected immediately before the next dose.[8] Due to itraconazole's long half-life, the timing of the serum collection is not as critical, but trough collections are recommended.[10]
-
Time to Steady State: Itraconazole accumulates slowly and typically reaches steady-state concentrations after 7-15 days of dosing.[6] For patients not receiving a loading dose, trough measurements should be taken up to 14 days after initiating therapy.[1] If a loading dose is administered, steady state may be reached sooner, and samples can be collected around day 5 to 7.[1]
-
Sample Processing: Within 2 hours of collection, centrifuge the blood sample and transfer the serum to a plastic vial.[10]
-
Storage: Serum samples can be stored refrigerated for up to 29 days or frozen for up to 29 days.[10]
Analytical Methodology: LC-MS/MS for Itraconazole and Hydroxyitraconazole Quantification
This protocol describes a validated method for the simultaneous quantification of itraconazole and hydroxyitraconazole in human serum using LC-MS/MS.[2][12][13]
1. Materials and Reagents:
-
Itraconazole and Hydroxyitraconazole reference standards
-
Itraconazole-d5 and Hydroxyitraconazole-d5 internal standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Pooled human serum for calibration standards and quality controls (QCs)
2. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of itraconazole, hydroxyitraconazole, and their deuterated internal standards in methanol.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the stock solutions into pooled human serum.
3. Sample Preparation (Protein Precipitation): [12][13]
-
To 100 µL of patient serum, calibration standard, or QC in a microcentrifuge tube, add 50 µL of the internal standard solution (containing 100 ng/mL of Itraconazole-d5 and 100 ng/mL of Hydroxyitraconazole-d5 in methanol).[12]
-
Add 400 µL of 0.5% formic acid in acetonitrile to precipitate proteins.[12]
-
Vortex the mixture for 1 minute.[12]
-
Centrifuge at 3500 rpm for 5 minutes.[12]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions:
-
LC System: Waters-I Class UPLC system or equivalent.[12]
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm.[12]
-
Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Flow Rate: 0.500 mL/min.[12]
-
Mass Spectrometer: Waters Xevo TQ-XS mass spectrometer or equivalent triple quadrupole mass spectrometer.[12]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Quantify itraconazole and hydroxyitraconazole concentrations by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.
Visualizations
Itraconazole Metabolism and Mechanism of Action
Caption: Itraconazole metabolism and mechanism of action.
Itraconazole TDM Experimental Workflow
Caption: Experimental workflow for itraconazole TDM.
Interpretation and Application of TDM Results
The interpretation of itraconazole TDM results requires consideration of the clinical context, including the specific fungal pathogen, the site and severity of infection, and the patient's immune status.[6][7] If trough concentrations are subtherapeutic, potential causes such as non-adherence, drug interactions, or malabsorption should be investigated.[7][8] Dose adjustments should be made in consultation with a clinical pharmacist or infectious diseases specialist.[8] Repeat TDM is recommended after any dose adjustment to ensure the new dosage regimen achieves the desired therapeutic range.[3][8]
References
- 1. What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 2. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Does metabolite matter? Defining target itraconazole and hydroxy-itraconazole serum concentrations for blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]
- 6. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itraconazole Drug Level [healthcare.uiowa.edu]
- 8. nhsgrampian.org [nhsgrampian.org]
- 9. Azole Therapeutic Drug Monitoring | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for Hydroxyitraconazole Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) is a triazole antifungal agent widely used for the treatment of various fungal infections. Its major active metabolite, hydroxyitraconazole (B3325177), possesses comparable antifungal potency to the parent drug and its concentration is often monitored to optimize therapeutic efficacy and minimize toxicity.[1] Accurate quantification of hydroxyitraconazole in human plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This document provides detailed application notes and protocols for the sample preparation of hydroxyitraconazole in human plasma for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The choice of sample preparation method is critical for removing interfering substances from the plasma matrix, thereby ensuring the accuracy, precision, and sensitivity of the analytical method.[2][3] The most common techniques employed for the extraction of hydroxyitraconazole from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4][5]
Sample Preparation Methods
This section outlines three common methods for the preparation of plasma samples for hydroxyitraconazole analysis. A comparison of their quantitative performance is summarized in the tables below.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup.[1][3] It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.[6] While efficient for high-throughput screening, it may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis.[1]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. This technique generally provides a cleaner sample than protein precipitation.[7][8] The choice of extraction solvent is crucial for achieving high recovery of the analyte.[4]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for sample cleanup that can yield very clean extracts.[5][9] It involves passing the plasma sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of an appropriate solvent.[10]
Quantitative Data Summary
The following tables summarize the quantitative data for the different sample preparation methods described in the literature.
Table 1: Recovery of Hydroxyitraconazole from Human Plasma
| Sample Preparation Method | Extraction Recovery (%) | Reference |
| Protein Precipitation | Not explicitly stated, but method showed good precision and accuracy | [2][11] |
| Liquid-Liquid Extraction | > 70% | [4] |
| Liquid-Liquid Extraction | ~85% | [12] |
| Solid-Supported Liquid Extraction | 112.9% | [13] |
| Solid-Phase Extraction | 53.3% - 64.0% (total) | [9] |
| Solid-Phase Extraction | 53.73% | [10] |
| Solid-Phase Extraction | 91% - 94% | [5] |
Table 2: Linearity and Lower Limit of Quantification (LLOQ) for Hydroxyitraconazole
| Sample Preparation Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Protein Precipitation | 1 - 250 | 1 | [2] |
| Protein Precipitation | 10 - 1000 µg/mL (Note: units are µg/mL) | 10 µg/mL (Note: units are µg/mL) | [11] |
| Liquid-Liquid Extraction | 4 - 1000 | 4 | [7] |
| Liquid-Liquid Extraction | 5.0 - 500 | 5.0 | [4] |
| Liquid-Liquid Extraction | 5.6 - 720 | 6 | [12] |
| Solid-Supported Liquid Extraction | 5 - 2500 | 5 | [13] |
| Solid-Phase Extraction | 0.946 - 224.908 | 0.946 | [10] |
| Solid-Phase Extraction | Not specified | 0.5 (free) | [9] |
Experimental Protocols and Workflows
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a validated LC-MS/MS method for the analysis of itraconazole and hydroxyitraconazole in human plasma.[2]
Materials:
-
Human plasma sample
-
Internal standard (IS) solution (e.g., Itraconazole-d5, Hydroxyitraconazole-d5 in methanol)
-
Precipitating solvent: 0.5% formic acid in acetonitrile
-
Microcentrifuge tubes or 96-well plate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the human plasma sample into a microcentrifuge tube or a well of a 96-well plate.[2]
-
Add 50 µL of the internal standard solution.[2]
-
Add 400 µL of the precipitating solvent (0.5% formic acid in acetonitrile).[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the simultaneous determination of itraconazole and hydroxyitraconazole in human plasma.[4]
Materials:
-
Human plasma sample
-
Internal standard (IS) solution (e.g., Loratidine)
-
Extraction solvent: Hexane-dichloromethane (70:30, v/v)
-
Alkalinizing agent (e.g., 1M Sodium Hydroxide)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
Pipette 500 µL of the human plasma sample into a centrifuge tube.
-
Add a specified volume of the internal standard solution.
-
Add a small volume of alkalinizing agent to raise the pH.
-
Add 3 mL of the extraction solvent (hexane-dichloromethane, 70:30).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general representation based on methods utilizing SPE for hydroxyitraconazole extraction.[9][10]
Materials:
-
Human plasma sample
-
Internal standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB)
-
Pre-treatment solution (e.g., 50% orthophosphoric acid)[10]
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water)
-
Elution solvent (e.g., methanol)
-
SPE manifold
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[10]
-
Pre-treat 300 µL of the plasma sample by adding 50 µL of IS and 50 µL of 50% orthophosphoric acid.[10]
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.[10]
-
Elute the analyte and IS with 2 x 1 mL of methanol.[10]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the reconstitution solution.
-
Inject an aliquot for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow.
Conclusion
The selection of an appropriate sample preparation method for hydroxyitraconazole analysis in human plasma depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation offers a rapid and simple approach suitable for high-throughput applications. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction is highly selective and yields the cleanest extracts, which is often necessary for achieving the lowest limits of quantification. The protocols and data presented here provide a comprehensive guide for researchers to select and implement a suitable method for their analytical needs.
References
- 1. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deuterated Standards in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and development, a thorough understanding of a drug's pharmacokinetic (PK) profile is fundamental. Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[1] Accurate and precise quantification of drug concentrations in biological matrices, such as plasma and urine, is the cornerstone of these studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[1] Within this methodology, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the highest data quality.[1][2]
Deuterated standards are synthetic versions of the drug molecule where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This subtle alteration in mass allows the mass spectrometer to differentiate the standard from the unlabeled drug, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. The addition of a known amount of a deuterated standard to a sample at the beginning of the analytical workflow allows it to serve as a reliable reference to correct for analyte loss during extraction and to normalize for variations in instrument response. This technique, known as isotope dilution mass spectrometry (IDMS), is the benchmark for accurate quantitative bioanalysis.[3]
The Role and Advantages of Deuterated Standards
The primary advantage of employing a deuterated internal standard is its ability to compensate for variability throughout the entire analytical process, thereby enhancing the accuracy and precision of drug quantification in a biological matrix.[4]
Key benefits include:
-
Correction for Matrix Effects: Biological matrices are inherently complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[5] Since the deuterated standard co-elutes with the analyte and possesses nearly identical ionization properties, it experiences the same matrix effects, enabling accurate normalization of the analyte's signal.[5]
-
Compensation for Sample Preparation Variability: Analyte loss can occur during various stages of sample preparation, including extraction, evaporation, and reconstitution. By introducing the deuterated standard at the outset of the workflow, it undergoes the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, deuterated standards significantly minimize the overall variability of the assay. This leads to more precise and accurate pharmacokinetic data, which is crucial for reliable decision-making in drug development.
-
Enhanced Method Robustness: Bioanalytical methods that incorporate deuterated standards are generally more robust and less susceptible to variations in experimental conditions.[6] This increased robustness reduces the likelihood of failed analytical runs and the need for costly and time-consuming sample reanalysis.
Data Presentation: The Impact of Deuterated Standards
The use of deuterated internal standards demonstrably improves the quality and reliability of bioanalytical data. The following tables summarize quantitative data from various studies, highlighting the improvements in accuracy, precision, recovery, and pharmacokinetic parameters.
Table 1: Comparison of Method Validation Parameters with Deuterated vs. Non-Deuterated Internal Standard
| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC | 2.5% | 8.9% | ± 15% |
| Mid QC | -1.8% | -6.2% | ± 15% |
| High QC | 0.5% | 4.3% | ± 15% |
| Precision (% CV) | |||
| Low QC | 4.1% | 12.5% | ≤ 15% |
| Mid QC | 3.2% | 9.8% | ≤ 15% |
| High QC | 2.8% | 7.6% | ≤ 15% |
This table illustrates a typical improvement in accuracy and precision when a deuterated internal standard is used compared to a non-deuterated structural analog.
Table 2: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)
| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |
| Anandamide-d8 | 85.2 | 78.9 (Suppression) |
| 2-Arachidonoylglycerol-d8 | 92.7 | 85.4 (Suppression) |
| Oleoylethanolamide-d4 | 78.4 | 110.2 (Enhancement) |
| Palmitoylethanolamide-d4 | 88.1 | 95.3 (Suppression) |
| Stearoylethanolamide-d4 | 61.5 | 105.2 (Enhancement) |
This table presents typical recovery and matrix effect values for a panel of deuterated internal standards, demonstrating their effectiveness in complex biological matrices. Values below 100% for matrix effect indicate ion suppression, while values above 100% indicate ion enhancement.[1]
Table 3: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Chalcones
| Pharmacokinetic Parameter | Non-Deuterated Chalcone (B49325) | Deuterated Chalcone |
| Peak Plasma Concentration (Cmax) | Lower | Increased |
| Time to Peak Concentration (Tmax) | Unchanged or slightly decreased | No significant change or slightly increased |
| Area Under the Curve (0-t) (AUC(0-t)) | Lower | Significantly Increased |
| Elimination Half-life (t1/2) | Shorter | Increased |
| Clearance (CL/F) | Higher | Decreased |
This table provides a comparative overview of the expected changes in key pharmacokinetic parameters when a chalcone is deuterated. The reduced clearance of the deuterated analog leads to a significant increase in overall drug exposure (AUC).[7]
Experimental Protocols
Detailed and validated experimental protocols are essential for the successful implementation of deuterated internal standards in pharmacokinetic studies.
Protocol 1: Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental to the entire quantitative analysis.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
High-purity organic solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solutions (e.g., 1 mg/mL): Accurately weigh a suitable amount of the analyte and deuterated internal standard reference materials.
-
Dissolve each compound in a high-purity organic solvent to create individual stock solutions of a known concentration.
-
Store these stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in tightly sealed containers.
-
Working Solutions: Prepare a series of analyte working solutions by serial dilution of the stock solution to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the deuterated internal standard at a fixed concentration that will be added to all samples.
Protocol 2: Plasma Sample Preparation using Protein Precipitation
This protocol outlines a common method for extracting a drug from a plasma sample.
Materials:
-
Plasma samples (blank, calibration standards, QCs, and unknown study samples)
-
Deuterated internal standard working solution
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 100 µL of each plasma sample into a microcentrifuge tube.
-
Add a fixed volume (e.g., 10 µL) of the deuterated internal standard working solution to each tube.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Typical LC Conditions:
-
Column: A suitable reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of the analyte from endogenous interferences
-
Flow Rate: Dependent on the column dimensions
-
Injection Volume: Typically 5-10 µL
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Protocol 4: Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.[3]
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.[3]
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used to generate the calibration curve.[3]
-
Concentration Determination: Determine the concentration of the analyte in the QC and unknown samples by interpolating their response ratios from the calibration curve.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of Itraconazole in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] Due to its variable pharmacokinetics and potential for drug-drug interactions, therapeutic drug monitoring (TDM) is crucial to ensure efficacy and minimize toxicity. A high-throughput, sensitive, and robust analytical method is essential for clinical TDM and for pharmacokinetic studies in drug development. This application note details a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the rapid and accurate quantification of itraconazole and its active metabolite, hydroxyitraconazole (B3325177), in human plasma. The method utilizes a simple protein precipitation step, making it suitable for high-throughput environments.[2]
Principle of the Method
This method employs a straightforward protein precipitation technique to extract itraconazole and its stable isotope-labeled internal standard (IS), Itraconazole-d3, from plasma samples.[1][2] The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column.[1] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive ion electrospray ionization (ESI) source.[3][4] The use of MRM ensures high selectivity and sensitivity for accurate quantification.[5]
Experimental Protocols
Materials and Reagents
-
Itraconazole and Hydroxyitraconazole reference standards
-
Itraconazole-d3 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium (B1175870) Formate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Itraconazole, Hydroxyitraconazole, and Itraconazole-d3 in methanol to obtain 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 1:1 mixture of water and methanol.[2]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Itraconazole-d3 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of the working standard solutions into blank human plasma.[2] A typical calibration curve range is 1.00 to 1000 ng/mL.[5]
Plasma Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution (100 ng/mL Itraconazole-d3 in acetonitrile) to each tube to precipitate proteins.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the clear supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant with 100 µL of an aqueous solution containing 1% acetic acid or 10 mM ammonium formate.[1][6]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Data and Results
LC-MS/MS Analytical Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu LCMS-8050 or equivalent[1] |
| Column | Shim-pack GIS C18 (50 x 2.0 mm, 3 µm) or equivalent[1][6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 4.0)[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Isocratic or Gradient (e.g., 60% A, 40% B)[6] |
| Flow Rate | 0.3 - 0.5 mL/min[5][6] |
| Injection Volume | 5 - 25 µL[6] |
| Column Temperature | 40 °C |
| Run Time | < 2.0 minutes[3] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole with ESI Source[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][3] |
| MRM Transitions | See Table 3 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 300 °C |
| Desolvation Line Temp. | 250 °C |
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Itraconazole | 705.3 | 392.4 | 35 |
| Hydroxyitraconazole | 721.3 | 408.4 | 35 |
| Itraconazole-d3 (IS) | 708.3 | 395.4 | 35 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used. The values provided are typical examples.[3][5]
Method Performance
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
|---|---|---|---|
| Itraconazole | 1 - 1000 | > 0.999 | 1/x² |
| Hydroxyitraconazole | 1 - 1000 | > 0.999 | 1/x² |
Good linearity was achieved over the specified concentration range.[1][5]
Table 5: Precision and Accuracy of Quality Control (QC) Samples
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) (n=5) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) (n=15) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|
| Itraconazole | LLOQ | 1 | < 8.0 | 95.0 - 105.0 | < 9.0 | 94.0 - 106.0 |
| Low | 3 | < 7.0 | 96.0 - 104.0 | < 7.5 | 95.0 - 105.0 | |
| Mid | 100 | < 5.0 | 98.0 - 102.0 | < 6.0 | 97.0 - 103.0 | |
| High | 800 | < 4.0 | 98.0 - 102.0 | < 5.0 | 98.0 - 102.0 | |
| Hydroxy- | LLOQ | 1 | < 8.5 | 94.0 - 106.0 | < 9.5 | 93.0 - 107.0 |
| itraconazole | Low | 3 | < 7.5 | 95.0 - 105.0 | < 8.0 | 94.0 - 106.0 |
| Mid | 100 | < 5.5 | 97.0 - 103.0 | < 6.5 | 96.0 - 104.0 | |
| High | 800 | < 4.5 | 98.0 - 102.0 | < 5.5 | 97.0 - 103.0 |
The method demonstrates excellent precision and accuracy, with values well within the accepted bioanalytical method validation guidelines.[3][6][7]
Visualizations
Caption: High-throughput sample preparation workflow.
Caption: Data analysis and quantification pathway.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the high-throughput quantification of itraconazole and hydroxyitraconazole in human plasma. The simple protein precipitation sample preparation protocol allows for minimal sample handling and fast turnaround times, making it ideal for clinical laboratories performing therapeutic drug monitoring and for supporting large-scale pharmacokinetic studies.[1][2] The method meets the stringent requirements for bioanalytical method validation, ensuring accurate and precise results.[7]
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of itraconazole in human plasma: Ingenta Connect [ingentaconnect.com]
- 6. Quantitation of itraconazole in rat heparinized plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Solid Phase Extraction Protocol for Itraconazole and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Itraconazole (B105839) is a broad-spectrum antifungal agent belonging to the triazole class. It undergoes extensive metabolism in the body, primarily through the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several metabolites. The major active metabolite is hydroxy-itraconazole, which possesses antifungal activity comparable to the parent drug. Other significant metabolites include keto-itraconazole and N-desalkyl-itraconazole. Accurate quantification of itraconazole and its metabolites in biological matrices like plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. Solid phase extraction (SPE) is a widely used technique for sample clean-up and concentration of these analytes prior to analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the solid phase extraction of itraconazole and its primary metabolites from human plasma.
Experimental Protocols
Materials and Reagents
-
Itraconazole, hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole analytical standards
-
Internal standards (e.g., itraconazole-d9 (B1162045), hydroxy-itraconazole-d8)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ortho-phosphoric acid
-
Human plasma (with K3 EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance (HLB) or C8-bonded cartridges)[1][2]
Sample Preparation
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.
-
In a polypropylene (B1209903) tube, aliquot 300 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution (e.g., containing itraconazole-d9 and hydroxy-itraconazole-d8).
-
Add 50 µL of 50% ortho-phosphoric acid solution (v/v) in water to the sample.
-
Vortex the mixture for approximately 30 seconds to ensure complete mixing.
Solid Phase Extraction (SPE) Procedure This protocol is based on the use of hydrophilic-lipophilic balance cartridges.
-
Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of HPLC-grade water at a constant pressure (e.g., 15 psi).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of HPLC-grade water to remove interfering substances.
-
Elution: Elute the analytes (itraconazole and its metabolites) from the cartridge by passing 1 mL of methanol twice.
-
Evaporation: Evaporate the eluent to dryness under a stream of dry nitrogen at 50°C and 15 psi.
-
Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase used for the analytical method (e.g., 10 mM ammonium formate buffer (pH 4.0): methanol in a 20:80 v/v ratio).
-
Analysis: Transfer the reconstituted sample into an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
Table 1: Quantitative Data for Itraconazole and Hydroxy-itraconazole using SPE-LC-MS/MS
| Parameter | Itraconazole | Hydroxy-itraconazole | Reference |
| Linearity Range (ng/mL) | 0.301 - 151.655 | 0.946 - 224.908 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.301 | 0.946 | |
| Mean Recovery (%) | 52.07 | 53.73 | |
| Recovery at LQC (%) | 52.8 | 50.4 | |
| Recovery at MQC (%) | 52.5 | 53.7 | |
| Recovery at HQC (%) | 50.9 | 57.1 | |
| Intra-day Precision (% RSD) | ≤15 | ≤15 | |
| Inter-day Precision (% RSD) | ≤15 | ≤15 |
Table 2: Recovery Data from various SPE-based methods
| Analyte | SPE Cartridge Type | Recovery (%) | Reference |
| Itraconazole | C8-bonded | >89.1 | [2] |
| Itraconazole | Oasis HLB | 87-92 | [1] |
| Hydroxy-itraconazole | Oasis HLB | 91-94 | [1] |
| Itraconazole | Not specified | 100.8 (average) | [3] |
Mandatory Visualization
Caption: Solid Phase Extraction Workflow for Itraconazole and Metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-performance liquid chromatographic assay for the determination of itraconazole concentration using solid-phase extraction and small sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated Bioanalytical Method for Itraconazole Quantification in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of itraconazole (B105839) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol has been validated for accuracy, precision, linearity, and stability, ensuring reliable data for pharmacokinetic and bioequivalence studies. The method employs a simple protein precipitation for sample preparation, offering a high-throughput and cost-effective solution for drug development professionals.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic fungal infections.[1] Due to its variable absorption and metabolism, therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens.[2] This necessitates a reliable and validated bioanalytical method for the accurate measurement of itraconazole in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[1][3]
This document provides a comprehensive protocol for the validation of an LC-MS/MS method for itraconazole in human plasma, including detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
Materials and Reagents
-
Itraconazole reference standard
-
Itraconazole-d5 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Human plasma (blank)
-
Purified water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatography: Waters I-Class UPLC system or equivalent[4]
-
Mass Spectrometer: Waters Xevo TQ-XS mass spectrometer or equivalent[4]
-
Analytical Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm or equivalent[4]
Preparation of Standard and Quality Control Samples
Stock solutions of itraconazole and the internal standard (itraconazole-d5) were prepared in methanol.[2][5] Working solutions were prepared by serially diluting the stock solutions with a 50:50 mixture of methanol and water.[6] Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.[4][6]
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method was employed for sample preparation.[1][4]
Protocol:
-
To 100 µL of plasma sample (standard, QC, or unknown), add 50 µL of the internal standard working solution (e.g., 100 ng/mL Itraconazole-d5 in methanol).[4]
-
Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
A gradient elution program was used for the chromatographic separation of itraconazole and its internal standard.
| Parameter | Value |
| Column | Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[4] |
| Mobile Phase A | 10 mM Ammonium formate in water with 1% formic acid[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.500 mL/min[4] |
| Injection Volume | 5 µL |
| Autosampler Temp. | 15 °C[4] |
| Column Temp. | 40 °C |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 30 |
| 3.0 | 30 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect itraconazole and the internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transition (Itraconazole) | m/z 705.3 → 392.4[7] |
| MRM Transition (IS, Itraconazole-d5) | m/z 710.3 → 397.4 |
| Source Temperature | 350 °C[7] |
| Curtain Gas | 35 psi[8] |
| Collision Gas | 5.0 L/min[7] |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 1 to 500 ng/mL for itraconazole in human plasma.[7] The correlation coefficient (r²) was consistently greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control).[4] The results demonstrated that the method is both accurate and precise.[7][9][10]
Table 1: Summary of Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15% | 85-115% | < 15% | 85-115% |
| LQC | 3 | < 15% | 85-115% | < 15% | 85-115% |
| MQC | 100 | < 15% | 85-115% | < 15% | 85-115% |
| HQC | 200 | < 15% | 85-115% | < 15% | 85-115% |
Recovery and Matrix Effect
The extraction recovery of itraconazole was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked blank plasma to those in neat solutions. The results indicated consistent recovery and minimal matrix effects.
Table 2: Recovery and Matrix Effect Data
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Itraconazole | LQC | > 85% | 95-112%[8] |
| Itraconazole | MQC | > 85% | 95-112%[8] |
| Itraconazole | HQC | > 85% | 95-112%[8] |
Stability
The stability of itraconazole in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results confirmed that itraconazole is stable under these conditions.
Table 3: Stability of Itraconazole in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% Bias) |
| Bench-top | 26 hours[4] | Room Temperature | ± 15% |
| Freeze-Thaw | 5 cycles[4] | -80 °C to Room Temp. | ± 15% |
| Long-term | 30 days | -80 °C | ± 15% |
Workflow and Diagrams
The following diagrams illustrate the experimental workflow for the bioanalytical method validation of itraconazole.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of itraconazole in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for large-scale pharmacokinetic and bioequivalence studies in the drug development process. The method has been thoroughly validated and meets the acceptance criteria for bioanalytical method validation.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. scispace.com [scispace.com]
- 9. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantification of Free vs. Total Hydroxyitraconazole in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyitraconazole (B3325177) is the major active metabolite of the antifungal agent itraconazole (B105839). Both compounds exhibit a broad spectrum of activity and are crucial in the management of fungal infections. Due to extensive plasma protein binding of both itraconazole and hydroxyitraconazole, the unbound (free) fraction is considered the pharmacologically active component. Therefore, the differential quantification of free versus total concentrations of hydroxyitraconazole in plasma is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring (TDM), and in the development of new drug formulations.
These application notes provide a comprehensive overview of the methodologies for quantifying free and total hydroxyitraconazole in plasma, a summary of comparative quantitative data, and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data for the analysis of total and free hydroxyitraconazole in human plasma, based on published analytical methods.
Table 1: Quantitative Parameters for Total Hydroxyitraconazole Analysis by LC-MS/MS
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL - 10 ng/mL | [1] |
| Upper Limit of Quantification (ULOQ) | 1000 µg/mL - 2500 ng/mL | |
| Linearity (r²) | > 0.99 | |
| Recovery | 53.3% - 94.0% | [1] |
| Matrix Effect | 79.1% - 109.4% | [1] |
Table 2: Quantitative Parameters for Free Hydroxyitraconazole Analysis by Ultrafiltration and UPLC-MS/MS
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL - 0.5 ng/mL | [1][2] |
| Recovery from Ultrafiltrate | 81.6% - 98.7% | [1] |
| Matrix Effect | 81.3% - 99.7% | [1] |
Table 3: Comparison of Free and Total Hydroxyitraconazole Concentrations in Patient Plasma Samples
| Parameter | Itraconazole | Hydroxyitraconazole | Reference |
| Average Percent Free Fraction | 0.024% ± 0.016% | 0.251% ± 0.109% | [2] |
| Average Free Concentration | 0.188 ± 0.123 ng/mL | 1.449 ± 1.017 ng/mL | [2] |
| Ratio of OH-ITZ:ITZ (Total Conc.) | - | Median: 1.73 (Range: 0.13 - 8.96) | [3] |
Note: Data presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: Quantification of Total Hydroxyitraconazole in Plasma using LC-MS/MS
This protocol outlines a typical protein precipitation method followed by LC-MS/MS analysis for determining the total concentration of hydroxyitraconazole in plasma.
1. Materials and Reagents:
-
Human plasma samples
-
Hydroxyitraconazole analytical standard
-
Itraconazole-d5 (or other suitable internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of internal standard solution (e.g., 100 ng/mL Itraconazole-d5 in methanol).
-
Add 400 µL of cold acetonitrile containing 0.5% formic acid to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Hydroxyitraconazole: Q1 721.3 -> Q3 408.3
-
Itraconazole-d5 (IS): Q1 710.3 -> Q3 397.3
-
4. Data Analysis:
-
Construct a calibration curve using standard solutions of hydroxyitraconazole in blank plasma.
-
Quantify the concentration of hydroxyitraconazole in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Free Hydroxyitraconazole in Plasma using Ultrafiltration and UPLC-MS/MS
This protocol describes the use of ultrafiltration to separate the free fraction of hydroxyitraconazole from plasma, followed by quantification using a sensitive UPLC-MS/MS method.[1]
1. Materials and Reagents:
-
Human plasma samples
-
Centrifugal ultrafiltration devices (e.g., 30 kDa MWCO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
All reagents and materials listed in Protocol 1
2. Ultrafiltration Procedure:
-
Pre-condition the ultrafiltration device by adding 500 µL of PBS and centrifuging at 2,000 x g for 10 minutes. Discard the filtrate. This step helps to saturate non-specific binding sites on the membrane.
-
Thaw plasma samples at 37°C.
-
Pipette 500 µL of the plasma sample into the pre-conditioned ultrafiltration device.
-
Incubate the device at 37°C for 30 minutes to allow for temperature equilibration.
-
Centrifuge the device at 2,000 x g at 37°C for 15-20 minutes. The centrifugation time may need to be optimized to obtain a sufficient volume of ultrafiltrate (typically 50-100 µL) without causing excessive protein concentration at the membrane surface.
-
Carefully collect the ultrafiltrate from the collection tube.
3. Sample Preparation of Ultrafiltrate:
-
Pipette 50 µL of the ultrafiltrate into a clean microcentrifuge tube.
-
Add 10 µL of internal standard solution (a lower concentration may be required for free analysis, e.g., 10 ng/mL).
-
Proceed with a sample clean-up step if necessary (e.g., solid-phase extraction as described in some literature), or directly inject an aliquot for UPLC-MS/MS analysis if the matrix effect is low. For a simplified approach, direct injection is often feasible.
4. UPLC-MS/MS Conditions:
-
Use a highly sensitive UPLC-MS/MS system.
-
LC conditions can be similar to those in Protocol 1, but may require optimization for the lower concentrations expected in the ultrafiltrate.
-
MS/MS parameters will be the same as in Protocol 1.
5. Data Analysis:
-
Construct a calibration curve using standard solutions of hydroxyitraconazole prepared in PBS or a protein-free matrix to mimic the ultrafiltrate.
-
Quantify the concentration of free hydroxyitraconazole in the ultrafiltrate samples.
-
The percent free fraction can be calculated as: (% Free = (Free Concentration / Total Concentration) * 100).
Visualizations
Itraconazole Metabolism Pathway
Caption: Metabolic conversion of itraconazole to hydroxyitraconazole.
Experimental Workflow for Free vs. Total Hydroxyitraconazole Quantification
Caption: Workflow for free vs. total hydroxyitraconazole analysis.
References
- 1. Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Hydroxyitraconazole LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of hydroxyitraconacle.
Troubleshooting Guides
Issue: Poor reproducibility of results between samples.
Question: My hydroxyitraconazole (B3325177) results are inconsistent across different plasma samples, even for my quality control (QC) samples. What could be the cause?
Answer: Poor reproducibility is a classic sign of variable matrix effects between individual samples. Matrix effects refer to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1] Different patient or animal samples can have varying levels of endogenous components like phospholipids (B1166683), proteins, and salts, leading to inconsistent matrix effects and, consequently, variable analytical results.
Troubleshooting Steps:
-
Evaluate Matrix Factor: Quantify the matrix effect by calculating the matrix factor (MF) for each problematic sample lot. This is done by comparing the peak area of hydroxyitraconazole in a post-extraction spiked blank matrix to the peak area in a neat solution at the same concentration. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
-
Review Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider optimizing your protocol. For instance, simple protein precipitation is fast but may result in "dirtier" extracts compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for hydroxyitraconazole is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in a similar manner, thus correcting for variations in ionization.[5]
-
Chromatographic Separation: Optimize your chromatographic method to separate hydroxyitraconazole from the regions where matrix effects are most pronounced. A post-column infusion experiment can help identify these regions.[6]
Issue: Low analyte response and poor sensitivity (High LLOQ).
Question: I am struggling to achieve the desired lower limit of quantitation (LLOQ) for hydroxyitraconazole. My signal-to-noise ratio is low. Could this be a matrix effect?
Answer: Yes, significant ion suppression is a common cause of low analyte response and poor sensitivity.[7] Endogenous matrix components, particularly phospholipids in plasma samples, are notorious for causing ion suppression in electrospray ionization (ESI).[3] These molecules can co-elute with hydroxyitraconazole and compete for ionization, reducing the number of analyte ions that reach the detector.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This qualitative technique will help you visualize the regions of ion suppression in your chromatogram. A solution of hydroxyitraconazole is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate retention times where ion suppression is occurring.[8][9]
-
Enhance Sample Cleanup:
-
Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation. Specific SPE cartridges or plates are designed for this purpose.[3]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing highly lipophilic and some polar interferences compared to protein precipitation.[3]
-
Solid-Phase Extraction (SPE): A well-developed SPE method can provide very clean extracts, significantly reducing matrix effects.[10]
-
-
Optimize Chromatography: Adjust your gradient or change your column chemistry to shift the retention time of hydroxyitraconazole away from the areas of significant ion suppression identified in the post-column infusion experiment.
-
Switch Ionization Source: If available, consider trying Atmospheric Pressure Chemical Ionization (APCI) instead of ESI. APCI is generally less susceptible to matrix effects than ESI.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the influence of co-eluting, non-analyte compounds from the sample matrix on the ionization of the target analyte in the mass spectrometer's ion source.[11] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification.[5]
Q2: How can I quantitatively assess matrix effects for hydroxyitraconazole?
A2: The most common method is to calculate the Matrix Factor (MF). This involves comparing the peak response of hydroxyitraconazole spiked into a blank matrix extract (Set A) with the response of the analyte in a neat solvent (Set B) at the same concentration. The formula is:
MF = Peak Area in Matrix (Set A) / Peak Area in Neat Solution (Set B) [11]
An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. This should be tested in at least six different lots of blank matrix.[12]
Q3: What are the common sources of matrix effects in plasma samples?
A3: In plasma, the primary sources of matrix effects are phospholipids from cell membranes, salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation. Anticoagulants used during blood collection can also contribute.
Q4: Can an internal standard completely eliminate matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) for hydroxyitraconazole is the best tool to compensate for matrix effects. Because it co-elutes and has the same ionization properties as the analyte, it experiences similar suppression or enhancement, allowing for an accurate ratio-based quantification. However, it does not eliminate the underlying cause of the matrix effect. Severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard.[3]
Q5: What is the best sample preparation technique to minimize matrix effects for hydroxyitraconazole in plasma?
A5: The "best" technique depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): The simplest and fastest method, but often results in the most significant matrix effects as it is less effective at removing phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and can be optimized to remove specific types of interferences.[3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least matrix effects, but is more time-consuming and expensive to develop.[10]
Quantitative Data on Matrix Effects and Recovery
The following tables summarize quantitative data from various studies on hydroxyitraconazole analysis, providing a comparison of different sample preparation methods.
Table 1: Matrix Factor for Hydroxyitraconazole with Different Sample Preparation Methods
| Sample Preparation Method | Matrix Factor (Mean) | Observation | Reference |
| Protein Precipitation | 1.119 (LQC), 0.999 (HQC) | Slight enhancement at low concentration, negligible at high concentration. | [13] |
| Solid-Supported Liquid Extraction (SLE) | Close to 1.0 | Minimal ion suppression or enhancement. | [14] |
| Solid Phase Extraction (SPE) | 0.791 - 1.094 | Variable, but generally within acceptable limits. | [3] |
Table 2: Recovery of Hydroxyitraconazole with Different Sample Preparation Methods
| Sample Preparation Method | Recovery (%) | Reference |
| Protein Precipitation | 20 - 65 | [1] |
| Solid-Supported Liquid Extraction (SLE) | 112.9 | [14] |
| Solid Phase Extraction (SPE) | 53.3 - 64.0 | [3] |
| Liquid-Liquid Extraction (LLE) | Not explicitly stated for hydroxyitraconazole, but a similar method for itraconazole (B105839) showed >70% recovery. | [15] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare two sets of samples:
-
Set A (Analyte in Matrix): Extract at least six different lots of blank plasma using your established sample preparation method. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extract with hydroxyitraconazole at low and high QC concentrations.
-
Set B (Analyte in Neat Solution): Prepare solutions of hydroxyitraconazole in the reconstitution solvent at the same low and high QC concentrations.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of Set A) / (Mean peak area of Set B)
-
-
Calculate the IS-Normalized MF (if using a SIL-IS):
-
IS-Normalized MF = (MF of hydroxyitraconazole) / (MF of SIL-IS)
-
-
Assess Variability: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.[12]
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
-
System Setup:
-
Use a T-connector to introduce a constant flow of a standard solution of hydroxyitraconazole into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
The standard solution should be prepared at a concentration that gives a stable and significant signal.
-
-
Infusion: Begin infusing the hydroxyitraconazole solution at a low flow rate (e.g., 10 µL/min) while the LC pumps deliver the mobile phase under your typical gradient conditions. This will establish a stable baseline signal for the hydroxyitraconazole MRM transition.
-
Injection: Inject a blank plasma sample that has been processed through your sample preparation method.
-
Data Analysis: Monitor the signal for the hydroxyitraconazole MRM transition throughout the chromatographic run. Any deviation (suppression or enhancement) from the stable baseline indicates the presence of matrix effects at that particular retention time.
Visualizations
Caption: Troubleshooting decision tree for matrix effects.
Caption: General sample preparation workflow for hydroxyitraconazole.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: (2R,4S)-Hydroxy Itraconazole Analysis
Welcome to the technical support center for the analysis of (2R,4S)-Hydroxy Itraconazole (B105839). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for analyzing (2R,4S)-Hydroxy Itraconazole?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for the analysis of (2R,4S)-Hydroxy Itraconazole along with its parent drug, Itraconazole. These methods offer high sensitivity and specificity for quantification in various matrices, including human plasma.[1][2]
Q2: What type of HPLC column is recommended for good peak shape?
A2: For optimal peak shape and to minimize tailing, base-deactivated C18 columns are highly recommended.[3] Columns such as Agilent Zorbax Eclipse XDB C18 and Dikma Diamonsil C18 have been shown to provide excellent peak symmetry for Itraconazole and its metabolites.[3][4] The use of columns with smaller particle sizes (e.g., 1.8 µm or 3.5 µm) can also lead to improved efficiency and faster analysis times.[1][3]
Q3: What are common mobile phase compositions used for the analysis?
A3: Mobile phases typically consist of a mixture of an aqueous buffer and an organic solvent. Common combinations include:
-
Acetonitrile (B52724) and 0.05M phosphate (B84403) buffer with methanol.[3]
-
Acetonitrile and 0.1% triethylamine (B128534) buffer (pH adjusted to 2.5 with phosphoric acid).[4]
-
Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) with 1% formic acid.[1] The choice of mobile phase can significantly impact peak shape and retention time.
Q4: How can I improve the sensitivity of my assay?
A4: To enhance sensitivity, especially for low concentrations of (2R,4S)-Hydroxy Itraconazole, using a mass spectrometer (MS) detector is highly effective.[1][5] Optimizing sample preparation to remove interferences and concentrating the sample can also improve sensitivity. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be employed for cleaner samples.[5] For fluorescence detection, the excitation and emission wavelengths can be optimized, for instance, at 260 nm and 365 nm, respectively.[4]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the analysis of (2R,4S)-Hydroxy Itraconazole.
Issue 1: Peak Tailing
Question: I am observing significant peak tailing for (2R,4S)-Hydroxy Itraconazole. What are the potential causes and solutions?
Answer: Peak tailing for basic compounds like Hydroxy Itraconazole is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing. Here are some troubleshooting steps:
-
Use a Base-Deactivated Column: Switching to a column specifically designed to minimize silanol interactions, such as a base-deactivated C18 column, can greatly reduce peak tailing.[3]
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., around 2.5-3.5) can protonate the analyte, which may improve peak shape. Adding a small amount of an amine modifier, like triethylamine, to the mobile phase can also help by competing with the analyte for active sites on the stationary phase.[4]
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer can influence peak shape. Experiment with different gradients or isocratic compositions.
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column or replace the guard column if necessary.
Issue 2: Poor Resolution Between Itraconazole and Hydroxy Itraconazole
Question: I am having difficulty separating the peaks for Itraconazole and (2R,4S)-Hydroxy Itraconazole. How can I improve the resolution?
Answer: Achieving baseline separation is crucial for accurate quantification. Consider the following adjustments:
-
Optimize the Gradient: If using a gradient elution, adjusting the gradient slope can improve separation. A shallower gradient will increase the run time but can significantly enhance resolution.
-
Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. Trying different solvents or mixtures of solvents may improve resolution.
-
Adjust Mobile Phase pH: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and thus their retention and selectivity.
-
Select a Different Stationary Phase: If other options fail, trying a column with a different stationary phase (e.g., a phenyl or cyano column) might provide the necessary selectivity.
Issue 3: Low or Inconsistent Peak Area
Question: My peak areas for (2R,4S)-Hydroxy Itraconazole are low and not reproducible. What could be the problem?
Answer: Low and variable peak areas can stem from several issues related to the sample, the instrument, or the method itself.
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery and inconsistent results. Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high and reproducible recovery.[1] For instance, using 0.5% formic acid in acetonitrile for protein precipitation has been shown to provide good recovery.[1]
-
Injector Issues: Check for leaks in the injection system or a partially blocked injector needle. Ensure the correct injection volume is being delivered consistently.
-
Detector Sensitivity: Ensure the detector settings are optimized for your analyte. For a UV detector, make sure you are using the wavelength of maximum absorbance. For a mass spectrometer, optimize the ionization source and fragmentation parameters.
-
Analyte Stability: (2R,4S)-Hydroxy Itraconazole may be unstable in certain solvents or under certain storage conditions. Investigate the stability of your standards and samples.
Experimental Protocols
Below are detailed methodologies from cited literature for the analysis of (2R,4S)-Hydroxy Itraconazole.
Method 1: LC-MS/MS Analysis in Human Plasma [1]
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm
-
Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.500 mL/min
-
Gradient:
-
Start at 40% B, hold for 0.5 min
-
Ramp to 95% B over 2.5 min
-
Hold at 95% B for 0.5 min
-
Return to 40% B
-
-
Total Run Time: 4 minutes
-
Column Temperature: 40°C
-
Autosampler Temperature: 15°C
-
Detection: Tandem Mass Spectrometry
Method 2: HPLC Analysis in Human Serum [3]
-
Column: C18 base-deactivated column, 4.6 × 250mm, 5 µm
-
Mobile Phase: 47:45:8 mixture of acetonitrile, 0.05M phosphate buffer, and methanol
-
Column Temperature: 37°C
-
Detection: UV or Fluorescence
Method 3: HPLC with Fluorescence Detection in Human Plasma [4]
-
Column: Dikma Diamonsil C18, 200 mm × 4.6 mm, 5 µm
-
Mobile Phase: 30:70 mixture of 0.1% triethylamine buffer (pH 2.5 with 85% phosphoric acid) and acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Detection: Fluorescence (Excitation: 260 nm, Emission: 365 nm)
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the analysis of Itraconazole and Hydroxy Itraconazole.
Table 1: Linearity Data
| Analyte | Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Itraconazole | LC-MS/MS | 1 - 250 | >0.99 | [1][2] |
| Hydroxy Itraconazole | LC-MS/MS | 1 - 250 | >0.99 | [1][2] |
| Itraconazole | HPLC-Fluorescence | 5 - 500 | Not specified | [4] |
| Hydroxy Itraconazole | HPLC-Fluorescence | 5 - 500 | Not specified | [4] |
| Itraconazole | UPLC | 5 - 120 (mg/L) | >0.999 | [3] |
Table 2: Precision and Accuracy Data
| Analyte | Method | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Itraconazole | HPLC-Fluorescence | < 10% (Intra-day and Inter-day) | > 80% | [4] |
| Hydroxy Itraconazole | HPLC-Fluorescence | < 10% (Intra-day and Inter-day) | > 80% | [4] |
| Itraconazole | UPLC | Not specified | 98.3 - 103% | [3] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in (2R,4S)-Hydroxy Itraconazole analysis.
Caption: Troubleshooting workflow for improving peak shape in Hydroxy Itraconazole analysis.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Determination of Itraconazole and Its Metabolite Hydroxyitra...: Ingenta Connect [ingentaconnect.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Stability of (2R,4S)-Hydroxy Itraconazole-d5 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2R,4S)-Hydroxy Itraconazole-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound, a deuterated internal standard, encompass both the stability of the parent molecule and the integrity of the deuterium (B1214612) labeling. Key issues include:
-
Chemical Degradation: Like its non-deuterated analog, the molecule can be susceptible to degradation under certain conditions (e.g., extreme pH, temperature, oxidative stress).
-
Isotopic Exchange (H/D Back-Exchange): This is a critical concern for deuterated standards where deuterium atoms may be replaced by hydrogen atoms from the surrounding matrix or solvent. This can lead to a decrease in the internal standard's signal and an artificially inflated signal for the unlabeled analyte, compromising the accuracy of quantification.
-
Adsorption: Itraconazole (B105839) and its metabolites are known to be hydrophobic and can adsorb to container surfaces, leading to apparent loss of the compound.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: Stock solutions of this compound should be prepared in a suitable aprotic and anhydrous organic solvent, such as acetonitrile (B52724) or DMSO. For long-term storage, it is recommended to keep the stock solutions at -20°C or -80°C in tightly sealed containers to minimize solvent evaporation and prevent the introduction of moisture, which could facilitate isotopic exchange.
Q3: How does the position of the deuterium labels on this compound affect its stability?
A3: The stability of the deuterium labels is highly dependent on their position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange with hydrogen atoms from the surrounding environment. Labels on carbon atoms adjacent to carbonyl groups can also be labile. The most stable positions for deuterium labels are typically on aromatic rings or aliphatic chains where the C-D bond is less prone to cleavage.
Q4: Can I assume that this compound will behave identically to the unlabeled analyte during sample processing and analysis?
A4: While deuterated internal standards are designed to mimic the behavior of the analyte, minor differences can exist. A "chromatographic isotope effect" can sometimes be observed, where the deuterated compound elutes slightly earlier than its non-deuterated counterpart in reverse-phase chromatography.[1] This can potentially lead to differential matrix effects if the two compounds do not perfectly co-elute.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Back-Exchange) | 1. Review Sample Handling and Storage: Ensure samples are stored at appropriate low temperatures and that exposure to protic solvents (e.g., water, methanol) and extreme pH is minimized. 2. Perform a Stability Check: Incubate the deuterated standard in the biological matrix at different pH values and temperatures to assess the stability of the label. Analyze samples at various time points and monitor for any decrease in the deuterated signal and a corresponding increase in the unlabeled analyte signal. |
| Differential Matrix Effects | 1. Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard to ensure they co-elute. 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better co-elution. 3. Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Impurity in the Deuterated Standard | 1. Check the Certificate of Analysis (CoA): Verify the chemical and isotopic purity of the deuterated standard. 2. Analyze a High-Concentration Standard: Inject a high-concentration solution of the deuterated standard and monitor for the presence of the unlabeled analyte. |
Issue 2: Loss of this compound Signal During Sample Storage and Handling
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Freeze-Thaw Instability | 1. Conduct a Freeze-Thaw Stability Study: Subject quality control (QC) samples to a minimum of three freeze-thaw cycles. Samples should be frozen for at least 12 hours between cycles.[2] Analyze the samples and compare the results to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Instability | 1. Perform a Bench-Top Stability Study: Allow QC samples to sit at room temperature for a period that mimics the expected sample handling time (e.g., 4-24 hours). Analyze the samples and compare the results to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Instability | 1. Conduct a Long-Term Stability Study: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration equal to or longer than the expected study sample storage time. Analyze the samples at predefined intervals and compare the results to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration. |
| Adsorption to Surfaces | 1. Use Silanized Glassware or Polypropylene Tubes: Minimize adsorption by using appropriate labware. 2. Optimize Solvent Composition: Ensure the reconstitution solvent has sufficient organic content to keep the analyte and internal standard in solution. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare low and high concentration quality control (QC) samples by spiking known amounts of this compound into a blank biological matrix (e.g., human plasma).
-
Freezing: Store the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thawing: Thaw the QC samples unassisted at room temperature.
-
Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.
-
Analysis: After the final thaw, process and analyze the freeze-thaw QC samples along with a freshly prepared set of calibration standards and QC samples.
-
Data Evaluation: The mean concentration of the freeze-thaw QC samples should be within ±15% of their nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Prepare low and high concentration QC samples in the biological matrix.
-
Incubation: Place the QC samples on the bench-top at ambient temperature for a predetermined period that reflects the expected duration of sample handling and processing (e.g., 4, 8, or 24 hours).
-
Analysis: At the end of the incubation period, process and analyze the bench-top stability QC samples with a fresh calibration curve and QC samples.
-
Data Evaluation: The mean concentration of the bench-top stability QC samples should be within ±15% of their nominal concentration.
Protocol 3: Post-Preparative (Autosampler) Stability Assessment
-
Sample Preparation: Process a set of low and high concentration QC samples as you would for a typical analytical run.
-
Storage: Place the reconstituted samples in the autosampler at the specified temperature (e.g., 4°C).
-
Analysis: Inject the samples at the beginning of the analytical run (time zero) and then re-inject the same samples at a later time point that represents the maximum anticipated run time (e.g., 24, 48 hours).
-
Data Evaluation: The mean concentration of the re-injected QC samples should be within ±15% of the initial (time zero) concentration.
Stability Data Summary
The following table summarizes typical stability data for hydroxy itraconazole in human plasma. While this data is for the non-deuterated analyte, it provides a good baseline for the expected stability of this compound. It is crucial to perform specific stability studies for the deuterated compound in your laboratory under your specific experimental conditions.
| Stability Test | Matrix | Storage Condition | Duration | Result (% of Initial Concentration) | Reference |
| Short-Term (Bench-Top) | Plasma | Room Temperature | 24 hours | 92.6 – 101.3% | [1] |
| Short-Term | Plasma | 4°C | 24 hours | 99.2 – 102.9% | [1] |
| Long-Term | Plasma | -80°C | 1 month | 90.3 – 101.5% | [1] |
| Post-Preparative | Mobile Phase | 4°C | 12 hours | 89.6 – 101.4% | [1] |
| Freeze-Thaw (5 cycles) | Plasma | -80°C to Room Temp | 5 cycles | Within ±15% CV and ±15% RE | |
| Post-Preparative | Reconstituted Extract | 15°C | 88.5 hours | Within ±15% CV and ±15% RE |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inaccurate quantitative results.
References
Troubleshooting low recovery of itraconazole metabolites during extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with itraconazole (B105839) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: My recovery of itraconazole and its metabolites is consistently low. What are the common causes?
Low recovery during the extraction of itraconazole and its metabolites can stem from several factors related to the physicochemical properties of these compounds and the extraction technique employed. Itraconazole is a highly lipophilic and basic compound, which can lead to issues such as poor solubility in certain solvents and adsorption to surfaces.
Common causes for low recovery include:
-
Inappropriate Extraction Method: The chosen method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for the sample matrix and the specific properties of itraconazole and its metabolites.
-
Suboptimal Solvent Selection: The pH and polarity of the extraction and reconstitution solvents are critical. For instance, using a precipitating agent that does not efficiently precipitate plasma proteins can result in lower recovery.[1]
-
Adsorption to Labware: Itraconazole has been shown to adsorb to glass and plastic surfaces.[2] This can be a significant source of analyte loss, especially at low concentrations.
-
Incomplete Elution in SPE: In solid-phase extraction, the elution solvent may not be strong enough to completely desorb the analytes from the sorbent.
-
Emulsion Formation in LLE: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic layers can trap the analytes, preventing their efficient transfer into the organic phase.[3][4]
-
Analyte Instability: Degradation of itraconazole or its metabolites during the extraction process, although less common, can be a factor.
Q2: How can I improve the recovery of itraconazole when using protein precipitation?
Protein precipitation is a rapid and straightforward extraction method, but it may yield lower recoveries compared to LLE or SPE.[5] To enhance recovery:
-
Optimize the Precipitant: While acetonitrile (B52724) is commonly used, a mixture of an organic solvent with a small amount of acid can improve precipitation efficiency and analyte recovery. For example, acidifying plasma samples with perchloric acid before adding methanol (B129727) has been shown to provide cleaner samples and higher recovery levels for itraconazole and hydroxyitraconazole (B3325177).[1][6] Using 0.5% formic acid in acetonitrile is another effective approach.[5]
-
Solvent-to-Plasma Ratio: Ensure a sufficient volume of the precipitation solvent is used to achieve complete protein precipitation. A common ratio is 4:1 (v/v) of solvent to plasma.[5]
-
Thorough Vortexing and Centrifugation: Ensure complete mixing of the sample with the precipitation solvent and adequate centrifugation to pellet the precipitated proteins, resulting in a clear supernatant.
Q3: I am experiencing low recovery with Solid-Phase Extraction (SPE). What should I troubleshoot?
Low recovery in SPE can be due to issues in any of the key steps: conditioning, loading, washing, and elution.
-
Sorbent Conditioning: Incomplete or improper wetting of the SPE sorbent can lead to inconsistent analyte retention.[7] Always follow the manufacturer's instructions for conditioning the cartridges, and do not let the sorbent dry out before loading the sample.[8]
-
Sample pH Adjustment: The pH of the sample can significantly impact the retention of ionizable compounds like itraconazole on the sorbent. Adjusting the sample pH to ensure the analyte is in a neutral form for reversed-phase sorbents or a charged form for ion-exchange sorbents is crucial.
-
Flow Rate: A slow and consistent flow rate during sample loading allows for sufficient interaction between the analytes and the sorbent, improving retention.[8]
-
Washing Step: The wash solvent should be strong enough to remove interferences without prematurely eluting the analytes. If recovery is low, consider using a weaker wash solvent.[8]
-
Elution Solvent: The elution solvent may not be strong enough to desorb the analytes completely. You may need to increase the solvent strength or use a different solvent. In some cases, multiple elution steps can improve recovery.
-
Drying Step: Ensure the sorbent is thoroughly dried after the wash step, especially when using water-immiscible elution solvents, to prevent poor analyte recovery.[9]
Q4: I am having trouble with emulsion formation during Liquid-Liquid Extraction (LLE). How can I resolve this?
Emulsion formation is a common issue in LLE, particularly with complex biological matrices like plasma.[3][4] Here are some strategies to break emulsions:
-
Centrifugation: Spinning the sample in a centrifuge can help to separate the layers.
-
Addition of Salt: Adding a small amount of a neutral salt (e.g., sodium chloride) can increase the polarity of the aqueous phase and help break the emulsion.
-
Solvent Addition: Adding a small volume of the organic solvent can sometimes disrupt the emulsion.
-
pH Adjustment: Changing the pH of the aqueous phase can alter the properties of interfering substances and help to break the emulsion.
-
Filtration: Passing the mixture through a glass wool plug can sometimes help to separate the layers.
To prevent emulsion formation, consider gentle mixing of the phases instead of vigorous shaking.
Q5: What is a good starting point for an extraction solvent in LLE for itraconazole?
For LLE of the lipophilic and basic itraconazole from plasma, a water-immiscible organic solvent is required. A mixture of hexane (B92381) and isoamyl alcohol (e.g., 97:3 v/v) has been successfully used. The hexane acts as the primary extraction solvent, while the isoamyl alcohol helps to reduce the potential for adsorption and improve phase separation.
Experimental Protocols
Protein Precipitation
This protocol is a rapid method for extracting itraconazole and its metabolites from plasma.
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., 100 ng/mL of deuterated itraconazole in methanol).
-
Precipitation: Add 400 µL of 0.5% formic acid in acetonitrile to the sample.[5]
-
Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 3500 rpm) for 5 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of acetonitrile:water, 40:60 v/v).[5]
-
Analysis: Vortex the reconstituted sample and inject it into the analytical system (e.g., LC-MS/MS).
Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to protein precipitation.
-
Sample Pre-treatment: Mix 300 µL of plasma with 50 µL of internal standard solution. Add 50 µL of 50% orthophosphoric acid in water and vortex for 30 seconds.[10]
-
Cartridge Conditioning: Condition a C8 or C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.[10] Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of HPLC-grade water to remove polar interferences.[10]
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the analytes from the cartridge by passing 1 mL of methanol twice.[10] Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[10]
-
Reconstitution: Reconstitute the residue in the mobile phase of your analytical method (e.g., 300 µL).[10]
-
Analysis: Vortex the reconstituted sample and inject it into the analytical system.
Liquid-Liquid Extraction (LLE)
This is a general protocol for LLE that can be adapted for itraconazole.
-
Sample Preparation: To a 500 µL plasma sample in a glass tube, add the internal standard.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 1M sodium hydroxide) to adjust the pH to above 8 to ensure itraconazole is in its neutral, more organic-soluble form.
-
Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 97:3 v/v).
-
Extraction: Cap the tube and mix gently for 10-15 minutes using a rotator or by gentle inversion. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for your analytical method.
-
Analysis: Vortex the reconstituted sample and inject it into the analytical system.
Data on Extraction Recovery
The following tables summarize reported recovery rates for itraconazole and its primary metabolite, hydroxyitraconazole, using different extraction methods.
Table 1: Recovery of Itraconazole
| Extraction Method | Sample Matrix | Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | ~60 | [5] |
| Protein Precipitation | Human Plasma | 98.4 - 101.8 | [11] |
| Solid-Phase Extraction | Human Plasma | 52.07 | [10] |
| Solid-Phase Extraction | Human Plasma | >89.1 | |
| Liquid-Liquid Extraction | Human Plasma | ~85 | [2] |
| Ultrasound-Assisted | Pellets | 73.65 | [12] |
Table 2: Recovery of Hydroxyitraconazole
| Extraction Method | Sample Matrix | Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | ~60 | [5] |
| Protein Precipitation | Human Plasma | 96.9 - 102.2 | [11] |
| Solid-Phase Extraction | Human Plasma | 53.73 | [10] |
| Liquid-Liquid Extraction | Human Plasma | ~85 | [2] |
Visual Guides
Troubleshooting Low Recovery
A troubleshooting workflow for low recovery of itraconazole metabolites.
General Solid-Phase Extraction (SPE) Workflow
A typical workflow for Solid-Phase Extraction (SPE) of itraconazole.
References
- 1. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. specartridge.com [specartridge.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ultrasound-assisted extraction of itraconazole from pellets: an efficient approach for the recovery of active pharmaceutical compounds from solid dosage forms [frontiersin.org]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Deuterated Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard in LC-MS analysis?
Deuterated internal standards (IS) are considered the gold standard for quantitative LC-MS analysis.[1] Their primary advantage lies in their structural similarity to the analyte of interest, with only a mass difference due to the deuterium (B1214612) labeling.[2] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively correcting for variability in extraction recovery, matrix effects, and instrument response fluctuations.[3][4]
Q2: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[1][5] The ideal number depends on the analyte's molecular weight. The goal is to sufficiently shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the analyte to prevent "cross-talk" or isotopic interference.[1] A mass difference of at least 4-5 Da is often recommended.[1]
Q3: My deuterated standard has a different retention time than the non-deuterated analyte. Is this normal?
Yes, this is a known phenomenon called the Chromatographic Deuterium Isotope Effect (CDE).[6][7] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in physicochemical properties like hydrophobicity.[6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6] While normal, this separation can lead to differential matrix effects and may require chromatographic optimization to minimize.[1][7]
Q4: What is "isotopic cross-talk," and how can I avoid it?
Isotopic cross-talk, or isotopic overlap, occurs when the signal from the natural isotopic distribution of a high-concentration analyte interferes with the signal of the deuterated internal standard, especially when the mass difference is small.[1][6] This can lead to non-linear calibration curves and inaccurate quantification.[6] To avoid this, it is recommended to use an internal standard with a higher degree of deuteration (e.g., D4 or higher) to ensure a sufficient mass difference.[1]
Q5: Should the mass spectrometer parameters (e.g., collision energy) be optimized separately for the analyte and the deuterated standard?
Yes, it is crucial to optimize mass spectrometry parameters independently for both the analyte and the deuterated internal standard.[6][8] Although they are structurally similar, the slight mass difference can lead to subtle changes in fragmentation behavior. Independent optimization of parameters like declustering potential (DP) or cone voltage and collision energy (CE) for each compound will ensure maximum sensitivity and robust fragmentation for both, leading to more accurate and reliable results.[6]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) of the Deuterated Standard
A weak or inconsistent signal from your deuterated internal standard can compromise the accuracy and sensitivity of your assay. This troubleshooting guide will help you identify and resolve the root cause.
References
Technical Support Center: Addressing Variability in Hydroxyitraconazole to Itraconazole Ratios
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering variability in the ratio of hydroxyitraconazole (B3325177) (OH-ITZ) to itraconazole (B105839) (ITZ).
Frequently Asked Questions (FAQs)
Q1: What are itraconazole and hydroxyitraconazole?
Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent used to treat a variety of fungal infections.[1] It functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[1] In the body, itraconazole is extensively metabolized by the liver's cytochrome P450 3A4 (CYP3A4) enzyme system into several metabolites.[2][3] The primary and most significant of these is hydroxyitraconazole (OH-ITZ), which also possesses potent antifungal activity, similar to the parent drug.[4][5]
Q2: Why is the ratio of hydroxyitraconazole to itraconazole important?
The ratio of OH-ITZ to ITZ is crucial for several reasons:
-
Therapeutic Efficacy: Since OH-ITZ has comparable antifungal potency to ITZ, the total antifungal effect is a combination of both compounds.[4][5] A variable ratio can lead to an underestimation or overestimation of the total therapeutic activity if only the parent drug is measured.
-
Drug-Drug Interactions: Both ITZ and OH-ITZ are potent inhibitors of the CYP3A4 enzyme and P-glycoprotein transporters.[4][6] This means they can significantly alter the metabolism of other drugs cleared by this pathway, leading to potential toxicity or reduced efficacy.[7][8] The metabolites of ITZ may account for approximately 50% of the overall CYP3A4 inhibition in vivo.[9]
-
Pharmacokinetic Monitoring: Understanding the ratio is vital for therapeutic drug monitoring (TDM). Bioassays, for instance, measure the combined activity of both compounds and can yield results 2 to 10 times higher than analytical methods like HPLC that measure each compound separately.[5] This discrepancy is directly due to the presence and activity of OH-ITZ.
Q3: What is a typical ratio of hydroxyitraconazole to itraconazole in human plasma?
Under normal conditions, the concentration of OH-ITZ in serum or plasma is generally higher than that of the parent drug, itraconazole.[5] Studies have reported a median OH-ITZ to ITZ ratio of approximately 1.73, with a very wide range (0.13 to 8.96).[5][10][11][12] In some patient sera, the concentration of OH-ITZ was found to be 1.6 times higher than ITZ on average.[13] However, this ratio exhibits significant inter-individual variability, making it difficult to predict the OH-ITZ concentration based solely on the ITZ level.[5][10]
Q4: What are the primary factors that influence the OH-ITZ:ITZ ratio?
The variability in the OH-ITZ:ITZ ratio is influenced by a combination of metabolic, genetic, and external factors.
-
CYP3A4 Enzyme Activity: The conversion of ITZ to OH-ITZ is primarily mediated by the CYP3A4 isoenzyme.[3][14] Therefore, any factor that alters CYP3A4 activity will directly impact the ratio.
-
Drug Interactions: Co-administration of other drugs can significantly alter the ratio.
-
CYP3A4 Inhibitors: Potent CYP3A4 inhibitors (including itraconazole itself in a process of auto-inhibition) can decrease the metabolism of ITZ, potentially lowering the OH-ITZ:ITZ ratio.[6][8]
-
CYP3A4 Inducers: Drugs like rifampin, carbamazepine, and phenytoin (B1677684) induce CYP3A4 activity, accelerating the metabolism of ITZ and thereby increasing the OH-ITZ:ITZ ratio, which can lead to lower overall drug exposure and potential therapeutic failure.[15]
-
-
Genetic Polymorphisms: Variations in the CYP3A4 gene can lead to differences in enzyme activity among individuals, causing slower or faster metabolism of itraconazole and affecting the resulting ratio.[14][15]
-
Physiological Factors: Oral bioavailability of itraconazole is variable and can be influenced by food intake and gastric acidity.[11] Drugs that reduce stomach acid, such as omeprazole, can decrease the absorption of itraconazole capsules, which will affect the concentrations of both the parent drug and its metabolite.[15]
Q5: How are itraconazole and hydroxyitraconazole concentrations typically measured?
The most common and specific methods for the simultaneous quantification of itraconazole and hydroxyitraconazole are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] These analytical techniques can accurately measure the concentration of each compound separately. Bioassays are also used but measure the total antifungal activity and cannot distinguish between the parent drug and its active metabolite.[5]
Troubleshooting Guide for Ratio Variability
Issue: Unexpectedly High or Low OH-ITZ:ITZ Ratio
An OH-ITZ:ITZ ratio that falls significantly outside the expected range can be attributed to pre-analytical, analytical, or biological factors.
Potential Cause 1: Pre-Analytical Sample Issues
| Specific Problem | Recommended Action |
| Improper Sample Handling: Blood samples left at room temperature for extended periods before centrifugation can affect analyte stability.[18] | Centrifuge samples within 2 hours of collection and immediately separate serum/plasma.[19] |
| Incorrect Anticoagulant: While most common anticoagulants (K2EDTA, K3EDTA, CPDA) have been shown not to interfere, using a non-validated tube could be a source of error.[20] | Use validated collection tubes as specified in your protocol. Red top tubes (serum) are preferred; serum gel tubes are unacceptable.[19] |
| Sample Storage: Improper long-term storage temperature can lead to degradation of one or both analytes. | Store spiked plasma samples and patient samples below -15°C.[20] |
Potential Cause 2: Analytical Method Issues
| Specific Problem | Recommended Action |
| Extraction Inefficiency: Inconsistent recovery of ITZ or OH-ITZ during sample preparation (e.g., protein precipitation or solid-phase extraction).[20][21] | Verify extraction recovery for both analytes. Ensure consistent technique and validate the method with quality control samples at low, medium, and high concentrations.[20] |
| Matrix Effects (LC-MS/MS): Endogenous materials in plasma co-elute and cause ion suppression or enhancement, affecting one analyte more than the other.[22] | Evaluate matrix effects by comparing the response of analytes in post-extraction spiked blank plasma versus a neat solution. If significant, optimize the chromatographic separation or sample cleanup procedure.[20] |
| Calibration Curve Errors: Inaccuracy in the preparation of calibration standards. | Prepare fresh calibration standards from separate stock solutions than those used for quality controls.[20] Ensure linearity across the entire concentration range (e.g., 5.0 to 500 ng/ml).[17] |
| Carryover: Due to its poor solubility, itraconazole can adhere to the analytical column and elute in subsequent runs, artificially inflating ITZ levels.[22] | Implement a rigorous column wash step with a strong organic solvent between sample injections to mitigate carryover.[22] |
Potential Cause 3: Biological and Pharmacokinetic Factors
| Specific Problem | Recommended Action |
| Concomitant Medications: Patient is taking an unknown CYP3A4 inducer or inhibitor.[7] | Review the patient's complete medication list, including over-the-counter supplements, for potential drug interactions.[15] |
| Genetic Variation: The patient may be a poor or ultra-rapid metabolizer due to CYP3A4 genetic polymorphisms.[15][23] | If variability persists and is clinically significant, consider genetic testing for CYP3A4 variants.[23] |
| Non-compliance or Dosing Errors: Patient is not taking the medication as prescribed. | Correlate unexpected levels with patient interviews and dosing records. |
| Food and Gastric pH Effects: Absorption of itraconazole capsules is enhanced with food, while the oral solution is better absorbed without food.[6] Antacids can reduce absorption. | Record and standardize food intake and administration of gastric acid-reducing agents relative to itraconazole dosing. |
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Itraconazole and Hydroxyitraconazole
| Parameter | Itraconazole (ITZ) | Hydroxyitraconazole (OH-ITZ) | Reference(s) |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [3][14] |
| Median Plasma Ratio (OH-ITZ:ITZ) | - | 1.73 (Range: 0.13 - 8.96) | [10][11] |
| Antifungal Activity | Active | Active, with similar in vitro potency to ITZ | [4][5] |
| CYP3A4 Inhibition | Potent Inhibitor | Potent Inhibitor | [4][6][24] |
| Elimination Half-life (after chronic dosing) | ~34 - 42 hours | Not explicitly stated, but contributes to prolonged activity | [2][25] |
Table 2: Comparison of Common Analytical Methods
| Method | Measures | Advantages | Disadvantages | Reference(s) |
| HPLC | ITZ and OH-ITZ separately | High specificity and accuracy. | Requires chromatographic separation. | [17][18][26] |
| LC-MS/MS | ITZ and OH-ITZ separately | Highly sensitive and specific; considered the gold standard. | Susceptible to matrix effects; higher equipment cost. | [16][22] |
| Bioassay | Total antifungal activity (ITZ + OH-ITZ combined) | Reflects overall biological effect. | Cannot distinguish between parent and metabolite; results are higher and can be variable compared to analytical methods. | [5][13] |
Experimental Protocols
Protocol: Quantification of ITZ and OH-ITZ in Human Plasma via LC-MS/MS
This protocol is a generalized example based on common methodologies.[20][21][22] Researchers must validate the method in their own laboratory.
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare separate stock solutions of ITZ and OH-ITZ in methanol (B129727) (e.g., 1 mg/mL).[21]
-
Use one set of stocks to prepare calibration standards by serial dilution in blank human plasma to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[20][22]
-
Use the second set of stocks to prepare QCs at low, medium, and high concentrations.[20]
-
Prepare an internal standard (IS) working solution (e.g., itraconazole-d9 (B1162045) and hydroxyitraconazole-d8).[20]
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.[22]
-
Add 50 µL of the IS working solution.[21]
-
Add 200 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[21][22]
-
Vortex vigorously for at least 30 seconds.
-
Centrifuge at >12,000 rpm for 10 minutes at 4°C.[21]
-
Carefully transfer the supernatant to a new vial for injection into the LC-MS/MS system.[21]
3. Chromatographic Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[21]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1 mL/min.[21]
-
Gradient: Start at 50% B, ramp to 80% B over 6.5 minutes, hold, then return to initial conditions and equilibrate.[21]
4. Mass Spectrometry Detection
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example): Monitor specific precursor-to-product ion transitions for ITZ, OH-ITZ, and their respective internal standards. Note: Due to chlorine isotopes, monitoring the [M+2]+ peak for itraconazole can reduce interference.[22]
5. Quantification
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Calculate the concentration of unknown samples and QCs from the regression equation.
Visualizations
Caption: Itraconazole metabolism via CYP3A4 and influencing factors.
Caption: Workflow for ITZ and OH-ITZ quantification from sample collection to analysis.
Caption: Troubleshooting flowchart for unexpected OH-ITZ:ITZ ratio results.
References
- 1. youtube.com [youtube.com]
- 2. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. droracle.ai [droracle.ai]
- 7. drugs.com [drugs.com]
- 8. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. youtube.com [youtube.com]
- 16. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayocliniclabs.com [mayocliniclabs.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genetic variations of CYP3A4 on the metabolism of itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Microassay for determination of itraconazole and hydroxyitraconazole in plasma and tissue biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intricacies of Large-Scale Metabolomics: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale metabolomics analysis. Our aim is to address common challenges encountered during experimental workflows, from sample preparation to data analysis, ensuring greater accuracy and reproducibility of your results.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your metabolomics experiments.
Issue: High Variability Between Replicates
High variability between technical or biological replicates is a common issue that can mask true biological differences.
-
Question: What are the primary causes of high variability between my sample replicates?
-
Answer: High variability can stem from multiple sources throughout the experimental workflow. Key contributors include inconsistencies in sample collection and handling, extraction inefficiencies, and instrument instability.[1][2] It is crucial to standardize all pre-analytical steps to minimize this variability.[3]
-
Question: How can I minimize variability during sample preparation?
-
Answer: To reduce variability, it is essential to follow a standardized and robust sample preparation protocol. This includes precise measurement of sample amounts, consistent timing for each step, and the use of high-quality reagents.[4][5] For instance, when working with blood samples, the choice between plasma and serum, and the specific anticoagulant used for plasma, can significantly impact the metabolite profile.[2][5] It is also critical to prevent sample degradation by keeping samples on ice and minimizing the time between collection and extraction.[1][6]
Issue: Poor Peak Shapes and Chromatographic Resolution
Suboptimal chromatography can lead to inaccurate metabolite identification and quantification.
-
Question: My chromatograms show broad or tailing peaks. What could be the cause?
-
Answer: Poor peak shape is often a result of issues with the liquid chromatography (LC) column or the mobile phase. Column degradation, sample overload, or an inappropriate mobile phase composition can all contribute to this problem. Ensure your column is in good condition and that the mobile phase is correctly prepared and compatible with your analytes.
-
Question: I am seeing poor separation of metabolites. How can I improve this?
-
Answer: To improve separation, you can optimize the chromatographic gradient, change the mobile phase composition, or try a different column chemistry.[7] For example, hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites, while reversed-phase (RP) chromatography is suitable for non-polar compounds.[8]
Issue: Batch Effects in Large-Scale Studies
Analyzing a large number of samples often requires running them in multiple batches, which can introduce systematic variation.[9][10][11]
-
Question: How can I identify and correct for batch effects in my data?
-
Answer: Batch effects can be visualized using principal component analysis (PCA), where samples cluster by batch rather than biological group.[11] To correct for these effects, various normalization methods can be applied. One common approach is to use quality control (QC) samples, which are pooled samples injected periodically throughout the analytical run, to monitor and correct for instrument drift.[9][11]
-
Question: What is the best way to design a large-scale experiment to minimize batch effects?
-
Answer: A well-thought-out experimental design is crucial. Samples should be randomized across batches to avoid confounding biological variation with batch effects. Including pooled QC samples at regular intervals (e.g., every 10-12 injections) is also essential for monitoring and correcting for analytical variability.[9][11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to metabolomics analysis.
Sample Preparation
-
Question: What are the most critical steps in sample preparation for metabolomics?
-
Answer: The most critical steps are quenching metabolism, extracting metabolites, and removing interfering substances.[4][6] Quenching, the rapid inactivation of enzymes, is vital to halt metabolic activity and preserve the true metabolic snapshot of the sample at the time of collection.[6]
-
Question: How do I choose the right extraction solvent?
-
Answer: The choice of extraction solvent depends on the chemical properties of the metabolites of interest.[6] A common strategy for broad-spectrum metabolite extraction is to use a biphasic solvent system, such as methanol (B129727)/water/chloroform, which separates polar and non-polar metabolites into two distinct phases.
-
Question: What are the best practices for sample storage?
-
Answer: To maintain sample integrity, it is recommended to store samples at -80°C immediately after collection.[5] Repeated freeze-thaw cycles should be avoided as they can lead to metabolite degradation.[2] Aliquoting samples into smaller volumes before freezing is a good practice to prevent this.[2]
Data Acquisition (LC-MS)
-
Question: What are the advantages of using high-resolution mass spectrometry (HRMS) in metabolomics?
-
Answer: HRMS instruments, such as Orbitrap and Q-TOF mass spectrometers, provide highly accurate mass measurements, which is crucial for the confident identification of metabolites.[8][12] This high mass accuracy allows for the determination of elemental compositions and helps to distinguish between isobaric compounds.
-
Question: Should I use targeted or untargeted metabolomics for my study?
-
Answer: The choice between targeted and untargeted approaches depends on your research question.[13] Targeted metabolomics offers high sensitivity and quantitative accuracy for a predefined set of metabolites. In contrast, untargeted metabolomics provides a comprehensive, unbiased screen of all detectable metabolites in a sample and is ideal for hypothesis generation and biomarker discovery.[13]
Data Analysis
-
Question: What are the common steps in a metabolomics data analysis workflow?
-
Answer: A typical workflow includes data preprocessing (peak picking, alignment, and normalization), statistical analysis to identify significant features, and metabolite identification.[14][15]
-
Question: How can I deal with missing values in my dataset?
-
Answer: Missing values are a common problem in metabolomics data.[16] They can be handled in several ways, including removal of features with a high percentage of missing values, or imputation using methods like k-nearest neighbors (k-NN) or random forest.[16]
-
Question: What are the main challenges in metabolite identification?
-
Answer: A major bottleneck in metabolomics is the confident identification of metabolites.[17][18] This process often involves matching the experimental data (accurate mass, retention time, and fragmentation pattern) against spectral libraries and databases. However, many metabolites are not yet present in these databases, making their identification challenging.[15]
Experimental Protocols & Data Presentation
Table 1: Example Solvent Systems for Metabolite Extraction
| Solvent System | Target Metabolites | Sample Type |
| 80% Methanol | Polar metabolites | Cells, Tissues |
| Methanol/Chloroform/Water (2:1:0.8) | Polar and non-polar metabolites | Biofluids, Tissues |
| Acetonitrile | Broad range of metabolites | Plasma, Serum |
Protocol: Generic Metabolite Extraction from Cell Culture
-
Quenching: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution (e.g., -80°C methanol) to the cells to arrest metabolic activity.
-
Scraping: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Add a non-polar solvent (e.g., chloroform) and water to the cell suspension to create a biphasic mixture. Vortex thoroughly.
-
Phase Separation: Centrifuge the mixture to separate the polar (upper aqueous layer), non-polar (lower organic layer), and protein/cell debris (interphase) layers.
-
Collection: Carefully collect the aqueous and organic layers into separate tubes.
-
Drying: Dry the extracts using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a solvent compatible with the analytical platform (e.g., 50% methanol for reversed-phase LC-MS).
Visual Workflows
Caption: Overview of a typical large-scale metabolomics workflow.
Caption: A logical workflow for troubleshooting high replicate variability.
References
- 1. organomation.com [organomation.com]
- 2. metabolon.com [metabolon.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. Current trends and challenges in sample preparation for global metabolomics using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Strategy for Sensitive, Large Scale Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Untargeted Metabolomics: 5 Problems, 1 Solution [elucidata.io]
- 14. Challenges in Metabolomics Bioinformatics - Omics tutorials [omicstutorials.com]
- 15. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Data Cleaning in Metabolomics Biomarker Research - MetwareBio [metwarebio.com]
- 17. Challenges and Opportunities of Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quick tips for re-using metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Itraconazole: Spotlight on the d5-Itraconazole Internal Standard
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of therapeutic agents is a cornerstone of successful pharmaceutical advancement. This guide provides a comparative analysis of a validated analytical method for the antifungal drug itraconazole (B105839), utilizing a deuterated d5 internal standard, against alternative methodologies. The inclusion of detailed experimental data and protocols aims to facilitate an informed selection of the most suitable analytical approach for your research needs.
The use of a stable isotope-labeled internal standard, such as d5-itraconazole, is a widely accepted strategy in mass spectrometry-based bioanalysis to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method. This guide will delve into a specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing d5-itraconazole and compare its performance with an alternative high-performance liquid chromatography (HPLC) method using a different internal standard.
Method Performance Comparison
The following tables summarize the key validation parameters for two distinct analytical methods for the quantification of itraconazole and its active metabolite, hydroxyitraconazole (B3325177), in human plasma.
Table 1: LC-MS/MS Method with d5-Itraconazole and d5-Hydroxyitraconazole Internal Standards [1]
| Validation Parameter | Itraconazole | Hydroxyitraconazole |
| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-batch Precision (%CV) | < 11% | < 11% |
| Inter-batch Precision (%CV) | < 11% | < 11% |
| Recovery | 69.47 - 71.98% | 75.68 - 82.52% |
Table 2: HPLC Method with Loratidine Internal Standard and Fluorescence Detection [2]
| Validation Parameter | Itraconazole | Hydroxyitraconazole |
| Linearity Range | 5.0 - 500 ng/mL | 5.0 - 500 ng/mL |
| Goodness of Fit (r2) | > 0.98 | > 0.98 |
| Recovery | > 70% | > 70% |
Experimental Workflow and Methodologies
The selection of an analytical method is often guided by the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. Below are the detailed experimental protocols for the two compared methods.
Experimental Workflow: Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, applicable to both LC-MS/MS and HPLC techniques.
Caption: A generalized workflow for bioanalytical method validation.
Detailed Experimental Protocols
LC-MS/MS Method with d5-Itraconazole Internal Standard
This method provides high sensitivity and selectivity for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma.[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standards (d5-itraconazole and d5-hydroxyitraconazole).
-
Perform liquid-liquid extraction with tert-butyl methyl ether.
-
Evaporate the organic layer and reconstitute the residue for injection.
2. Chromatographic Conditions:
-
Column: Capcell Pak C18 MG III (100 x 2 mm, 5 µm)
-
Mobile Phase: Gradient elution (details not specified in the abstract).
-
Flow Rate: Not specified.
-
Run Time: 4.5 minutes
3. Mass Spectrometry Detection:
-
Instrument: Tandem mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
HPLC Method with Loratidine Internal Standard
This method offers a viable alternative to LC-MS/MS, particularly when fluorescence detection is available.[2]
1. Sample Preparation:
-
To the plasma sample, add loratidine as the internal standard.
-
Perform liquid-phase extraction using a hexane-dichloromethane (70:30) mixture.
-
Evaporate the organic layer and reconstitute the residue for injection.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 (250 mm x 4.6 mm)
-
Mobile Phase: [0.01% triethylamine (B128534) solution (pH 2.8 with orthophosphoric acid)-acetonitrile (46:54)]-isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
3. Fluorescence Detection:
-
Excitation Wavelength: 264 nm
-
Emission Wavelength: 380 nm
Conclusion
The choice between these analytical methods will depend on the specific needs of the research. The LC-MS/MS method using a d5-itraconazole internal standard offers superior sensitivity with an LLOQ of 1 ng/mL and a rapid run time.[1] This makes it highly suitable for pharmacokinetic studies where low concentrations of the drug and its metabolite are expected. The use of a stable isotope-labeled internal standard provides the highest level of accuracy and precision by compensating for matrix effects and variations in extraction efficiency.
The HPLC method with fluorescence detection provides a reliable and accurate alternative, with a slightly higher LLOQ of 5.0 ng/mL.[2] While not as sensitive as the LC-MS/MS method, it is a robust technique that can be readily implemented in laboratories equipped with standard HPLC systems with fluorescence detectors. The use of a non-isotopic internal standard like loratidine effectively corrects for injection volume variability.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's requirements, including the desired level of sensitivity, the available instrumentation, and the throughput needs. Both methods presented here have been successfully validated and applied to the analysis of human plasma samples.
References
- 1. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Itraconazole and Its Major Metabolite, Hydroxyitraconazole
Published: December 15, 2025
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely utilized for the treatment of superficial and systemic mycoses.[1] Its clinical efficacy is attributed not only to the parent compound but also to its major, active metabolite, hydroxyitraconazole (B3325177).[2] Itraconazole undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into several metabolites.[3] Among these, hydroxyitraconazole circulates in the plasma at concentrations often equal to or greater than the parent drug and exhibits significant antifungal activity, contributing substantially to the overall therapeutic effect.[2][4]
This guide provides a detailed comparative analysis of itraconazole and hydroxyitraconazole, focusing on their metabolism, pharmacokinetics, and antifungal potency. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the compound's in vivo behavior.
Mechanism of Action
Both itraconazole and its primary metabolite, hydroxyitraconazole, exert their antifungal effects through the same mechanism. They inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[5][6] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), a vital component of the fungal cell membrane.[5] By disrupting ergosterol synthesis, both compounds compromise the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability, disruption of essential cellular functions, and ultimately, inhibition of fungal growth (fungistatic activity).[1][5]
Metabolism of Itraconazole
Itraconazole is extensively metabolized in the liver by the CYP3A4 enzyme system. The primary metabolic pathway is the hydroxylation of the sec-butyl side chain, which results in the formation of hydroxyitraconazole (OH-ITZ).[7] Other metabolites, such as keto-itraconazole and N-desalkyl-itraconazole (ND-ITZ), are also formed via CYP3A4-mediated reactions.[4][8] Hydroxyitraconazole is the most significant metabolite due to its substantial plasma concentrations and potent antifungal activity.[2]
Comparative Pharmacokinetics
The pharmacokinetic profiles of itraconazole and hydroxyitraconazole are complex and can be influenced by dosage, formulation, and food intake.[3] Generally, hydroxyitraconazole reaches concentrations comparable to or exceeding those of the parent drug at steady state. However, the metabolite has a longer half-life, meaning it takes more time to reach a steady state concentration in the blood.[7]
Table 1: Pharmacokinetic Parameters of Itraconazole and Hydroxyitraconazole (200 mg dose, steady state)
| Parameter | Itraconazole | Hydroxyitraconazole | Reference |
| Time to Steady State | ~48-72 hours | ~7 days | [7] |
| Cmax, ss (ng/mL) | 1100 - 2000 | 1500 - 2500 | [3] |
| AUCτ (ng·h/mL) | 14000 - 25000 | 25000 - 35000 | |
| Half-life (t½) (hours) | 34 - 42 | ~48 | [5][7] |
Note: Values are approximate and can vary significantly based on formulation (e.g., conventional capsule vs. SUBA-itraconazole) and patient-specific factors. Cmax, ss = Maximum concentration at steady state; AUCτ = Area under the curve over a dosing interval at steady state.
Comparative Antifungal Activity
Extensive in-vitro studies have demonstrated that hydroxyitraconazole possesses a broad spectrum of antifungal activity that is largely comparable to the parent drug, itraconazole. For the vast majority of fungal isolates, the potency of the two compounds is considered equivalent.
A large study involving 1481 clinical fungal isolates found that the IC50 values for itraconazole and hydroxyitraconazole were the same (within a mode ± one dilution range of experimental error) for approximately 90% of isolates.[3][7] Minor differences were observed for a small percentage of Candida glabrata and Trichophyton mentagrophytes isolates, which were slightly more susceptible to itraconazole than to its metabolite.[7]
Table 2: In Vitro Antifungal Activity (IC50) of Itraconazole vs. Hydroxyitraconazole Against Various Fungi
| Fungal Species | No. of Isolates | % with IC50 difference > 2 dilutions | General Finding | Reference |
| Aspergillus fumigatus | 133 | ~6.0% | Largely equivalent activity | [7] |
| Candida albicans | 698 | ~6.2% | Largely equivalent activity | [7] |
| Candida glabrata | 206 | ~26.7% | Itraconazole modestly more potent | [7] |
| Cryptococcus neoformans | 114 | ~6.1% | Largely equivalent activity | [5][7] |
| Trichophyton mentagrophytes | 28 | ~25.0% | Itraconazole modestly more potent | [7] |
| Trichophyton rubrum | 55 | ~27.3% | No consistent trend in difference | [7] |
IC50: The concentration of an antifungal agent that is required to inhibit 50% of the growth of a fungal isolate in vitro.
Experimental Protocols
Pharmacokinetic Analysis
The determination of itraconazole and hydroxyitraconazole concentrations in plasma is crucial for pharmacokinetic studies.
Methodology:
-
Study Design: Healthy subjects are enrolled in a single- or multiple-dose study. Dosing can be with or without food to assess its effect on absorption.[3][7]
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at predetermined time points: immediately before dosing (t=0), and at multiple intervals post-dose (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) to capture the full pharmacokinetic profile.[7]
-
Sample Processing: Blood samples are centrifuged to separate the plasma, which is then stored, typically at -70°C, until analysis.
-
Bioanalytical Method: Plasma concentrations of itraconazole and hydroxyitraconazole are quantified using a validated high-performance liquid chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS).[7]
-
Data Analysis: The resulting concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, and t½.[7]
Antifungal Susceptibility Testing (MIC Determination)
The in vitro activity of antifungal agents is determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized broth microdilution methods, such as those from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
Methodology:
-
Medium Preparation: A suitable broth medium (e.g., RPMI 1640 with MOPS buffer) is prepared.
-
Drug Dilution: Itraconazole and hydroxyitraconazole are serially diluted (two-fold) in the broth medium across the wells of a 96-well microdilution plate to create a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: The fungal isolate to be tested is grown on agar, and a suspension of cells (for yeasts) or conidia (for molds) is prepared and standardized to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer.
-
Inoculation: The standardized fungal suspension is added to each well of the microdilution plate. Control wells (no drug) are included to ensure fungal viability.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in fungal growth (e.g., 50% reduction, or IC50) compared to the drug-free control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Conclusion
The clinical activity of itraconazole is a composite of the effects of the parent drug and its major active metabolite, hydroxyitraconazole. Both compounds share an identical mechanism of action and exhibit a broad and largely equivalent spectrum of in vitro antifungal activity. Pharmacokinetically, hydroxyitraconazole is present in substantial concentrations, contributing significantly to the sustained therapeutic effect. Understanding the distinct yet complementary profiles of both itraconazole and hydroxyitraconazole is essential for optimizing therapeutic strategies, interpreting therapeutic drug monitoring results, and guiding future research in antifungal drug development.
References
- 1. Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of In Vitro Activities of Voriconazole and Itraconazole against Aspergillus Hyphae Using Viability Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacodynamics of Itraconazole against Aspergillus fumigatus in an In Vitro Model of the Human Alveolus: Perspectives on the Treatment of Triazole-Resistant Infection and Utility of Airway Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Bioanalytical Methods for Antifungal Agents
For researchers, scientists, and drug development professionals, the accurate quantification of antifungal agents in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and clinical trials.[1] When bioanalytical methods are transferred between laboratories or when different methods are used within a study, cross-validation is essential to ensure data comparability and integrity.[2][3] This guide provides an objective comparison of common bioanalytical methods for several key antifungal agents, supported by experimental data and detailed protocols.
The selection of a bioanalytical method is a critical decision that balances the need for accuracy and precision with practical considerations such as cost, turnaround time, and laboratory workflow.[4] High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful separation techniques that offer high specificity and sensitivity.[5][6] In contrast, microbiological bioassays, while often simpler and less expensive, measure the biological activity of the drug.[5]
This guide will delve into the cross-validation of methods for voriconazole (B182144), caspofungin, posaconazole (B62084), and amphotericin B, providing a framework for researchers to make informed decisions for their specific analytical needs.
Voriconazole: A Tale of Two Techniques
Voriconazole, a triazole antifungal, is widely monitored to optimize efficacy and minimize toxicity.[4] HPLC and bioassays are two commonly employed methods for its quantification.
Quantitative Performance Comparison
A comparative analysis of HPLC and bioassay methods for voriconazole reveals a strong correlation between the two, despite their different analytical principles.[7][8] While HPLC offers superior specificity and precision, the bioassay presents a cost-effective alternative.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Bioassay | Immunoassay (e.g., ARK™ Voriconazole II Assay) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0.125 - 16.0 µg/mL[4][9] | 0.25 - 16 µg/mL[5][7] | 0.5 - 16.0 µg/mL[4] | 0.1 - 20.0 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.125 - 0.25 µg/mL[4][7] | ~0.25 µg/mL[7] | ~0.5 µg/mL[4] | 0.01 - 0.1 µg/mL[4] |
| Intra-day Precision (%CV) | 0.33 - 6.65%[4][7] | 2.08 - 7.25%[7] | 3.2 - 5.1%[4] | < 7.68%[4] |
| Inter-day Precision (%CV) | 0.6 - 6.1%[4][7] | 3.65 - 6.99%[7] | 1.5 - 3.0%[4] | < 8.97%[4] |
| Accuracy/Recovery | -3.2% to 6%[4][7] | 1.28% to 10%[7] | - | 97.15 - 107.11%[4] |
| Correlation Coefficient (r² vs. reference method) | - | 0.965 (vs. HPLC)[7] | - | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Voriconazole
This protocol describes a typical reversed-phase HPLC-UV method for the quantification of voriconazole in plasma.[10]
-
Sample Preparation:
-
To a 200 µL plasma sample, add an internal standard (e.g., a structurally related compound).
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 256 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of voriconazole to the internal standard against the concentration of the standards.
-
The concentration of voriconazole in the patient samples is determined from the calibration curve.
-
Microbiological Bioassay for Voriconazole
This protocol outlines a typical agar (B569324) diffusion bioassay for determining voriconazole concentration.[5]
-
Organism Preparation:
-
Use a susceptible indicator organism, such as Candida kefyr.
-
Prepare a standardized inoculum of the organism in sterile saline.
-
-
Plate Preparation:
-
Seed molten Mueller-Hinton agar with the prepared inoculum and pour into petri dishes.
-
Allow the agar to solidify.
-
Create uniform wells in the agar.
-
-
Assay Procedure:
-
Add known concentrations of voriconazole standards and patient samples to the wells.
-
Incubate the plates at 35°C for 18-24 hours.
-
-
Quantification:
-
Measure the diameter of the zones of inhibition around each well.
-
Construct a standard curve by plotting the zone diameters against the corresponding concentrations of the voriconazole standards.
-
Determine the voriconazole concentrations in the patient samples by interpolating from the standard curve.[5]
-
Experimental Workflows
General workflow for an HPLC method.
General workflow for a microbiological bioassay.
Caspofungin: The Gold Standard and Alternatives
Caspofungin, an echinocandin antifungal, presents unique bioanalytical challenges. The use of a stable isotope-labeled internal standard, such as caspofungin-d4, is considered the gold standard for LC-MS/MS-based bioanalysis due to its ability to compensate for matrix effects.[1]
Quantitative Performance Comparison
The following table summarizes key validation parameters from published studies on caspofungin bioanalysis, allowing for a direct comparison of methods utilizing different internal standards and analytical techniques.[1]
| Parameter | Method A (Internal Standard: Unspecified) | Method B (Internal Standard: Roxithromycin) |
| Biological Matrix | Plasma | Dried Blood Spots (DBS) |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Extraction with 50% Methanol, followed by Protein Precipitation (Acetonitrile) |
| Linearity Range | 0.04 to 20 µg/mL | 0.2 to 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL | 0.2 µg/mL |
| Intra-day Precision (%CV) | 2.1 to 8.5% | 2.9 to 9.8% |
| Inter-day Precision (%CV) | 3.7 to 9.2% | 4.1 to 11.5% |
| Accuracy | 95.8 to 104.5% | 93.2 to 106.3% |
| Recovery | 85.2 to 91.5% | 75.4 to 82.1% |
Note: While Method A does not specify the internal standard, the use of a deuterated standard like caspofungin-d4 would be expected to yield similar or superior performance in terms of precision and accuracy due to its near-identical chemical and physical properties to the analyte. The higher recovery in Method A could be attributed to the simpler plasma matrix compared to dried blood spots.[1]
Experimental Protocols
LC-MS/MS Method for Caspofungin in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard (ideally caspofungin-d4).
-
Precipitate proteins with 300 µL of acetonitrile.
-
Vortex and centrifuge.
-
Transfer the supernatant for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase UPLC or HPLC.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for caspofungin and the internal standard.
-
Column-Switching HPLC-FLD Method for Caspofungin in RPMI-1640 Cell Culture Medium
This method utilizes an online sample treatment to simplify the workflow.[11]
-
Sample Preparation: Direct injection of 40 µL of the cell culture medium.[11]
-
Chromatographic Conditions:
Experimental Workflow
Experimental workflow for the bioanalysis of Caspofungin.
Posaconazole and Amphotericin B: Methodological Considerations
Posaconazole
For posaconazole, HPLC methods are well-established and validated for therapeutic drug monitoring.[12]
| Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Reference |
| RP-HPLC | 0.15 to 50 | - | 85.63 | [12] |
| HPLC | 0.25–32 | 0.25 | 97.7 - 101.12 | [13] |
A simple protein precipitation with acetonitrile is a common sample preparation technique for posaconazole analysis in plasma.[12][14] Chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of acetonitrile and water, with UV detection around 262 nm.[12]
Amphotericin B
The bioanalysis of amphotericin B, particularly liposomal formulations, can be challenging.[15] It may require the development of separate methods to quantify the free and liposomal-encapsulated drug.[15] HPLC is a common technique for the quantification of amphotericin B.[16][17]
A validated HPLC method for injectable lyophilized amphotericin B used an Apollo-C18 column with UV detection at 380 nm.[16] The mobile phase was a mixture of acetonitrile, methanol, tetrahydrofuran, and an EDTA buffer.[16] The method demonstrated good linearity, accuracy, and precision.[16]
Conclusion
The cross-validation of bioanalytical methods for antifungal agents is a critical step in ensuring the reliability and comparability of data. This guide has provided a comparative overview of commonly used methods for voriconazole, caspofungin, posaconazole, and amphotericin B. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, specificity, and throughput, as well as available resources. For regulated bioanalysis, adherence to guidelines from bodies such as the FDA and EMA is mandatory to ensure data quality and acceptance.[18][19][20][21][22][23] As new antifungal agents are developed, robust and well-validated bioanalytical methods will continue to be the cornerstone of successful drug development and clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addi.ehu.es [addi.ehu.es]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC-BASED BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF POSACONAZOLE IN SPIKED RAT PLASMA [ouci.dntb.gov.ua]
- 15. Regulated bioanalysis of liposomal amphotericin B to support pharmacokinetic studies of liposomal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of an analytical method for the titration of injectable lyophilized Amphotericin B [medigraphic.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 22. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. fda.gov [fda.gov]
A Comparative Guide to the Performance of (2R,4S)-Hydroxy Itraconazole-d5 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of itraconazole (B105839) and its primary active metabolite, hydroxyitraconazole (B3325177), is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) for correcting analytical variability. This guide provides an objective comparison of the performance characteristics of (2R,4S)-Hydroxy Itraconazole-d5 against other deuterated analogues used as internal standards.
Performance Characteristics of Deuterated Internal Standards
This compound is a deuterated form of the active metabolite of itraconazole. Its use as an internal standard is predicated on the principle that an ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows for the accurate normalization of any variations that may occur during the analytical process.
The following tables summarize the performance characteristics of these internal standards as reported in various studies.
Table 1: Performance Comparison of Deuterated Internal Standards for Itraconazole Analysis
| Internal Standard | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Itraconazole-d3 | >0.999 | <15 | <15 | 85-115 | Not Reported |
| Itraconazole-d5 | >0.99 | <11 | <11 | 90-110 | 69-72 |
| Itraconazole-d9 | >0.999 | <5 | <5 | 94-107 | 90-102 |
Table 2: Performance Comparison of Deuterated Internal Standards for Hydroxyitraconazole Analysis
| Internal Standard | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| This compound | >0.99 | <11 | <11 | 90-110 | 76-83 |
| Hydroxy Itraconazole-d8 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions may vary between studies. The performance of Hydroxy Itraconazole-d8 is less frequently reported in the reviewed literature.
From the available data, it is evident that all listed deuterated internal standards provide excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory bodies for bioanalytical method validation. The choice of a specific deuterated internal standard may depend on commercial availability, cost, and the specific requirements of the analytical method. For the analysis of hydroxyitraconazole, this compound demonstrates robust performance.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the quantification of itraconazole and hydroxyitraconazole in biological matrices using a deuterated internal standard like this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting small molecules like itraconazole and its metabolites from plasma or serum samples.
-
Objective: To remove proteins from the biological matrix that can interfere with the analysis and damage the LC column.
-
Protocol:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing a known concentration of this compound and a deuterated itraconazole standard).
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol, often containing 0.1% formic acid to improve protein precipitation).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate the analytes from other components in the sample extract and to detect and quantify them with high specificity and sensitivity.
-
Protocol:
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for the analytes and internal standards are optimized. For example:
-
Itraconazole: m/z 705.3 → 392.4
-
Hydroxyitraconazole: m/z 721.3 → 408.3
-
This compound: m/z 726.3 → 413.3 (hypothetical, exact mass shift depends on the position and number of deuterium (B1214612) atoms)
-
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the bioanalysis of itraconazole and hydroxyitraconazole using a deuterated internal standard.
Caption: A typical bioanalytical workflow for itraconazole quantification.
Itraconazole Signaling Pathway Inhibition
Itraconazole's antifungal activity stems from its inhibition of lanosterol (B1674476) 14-alpha-demethylase, an enzyme crucial for ergosterol (B1671047) synthesis in fungi. However, it also possesses anticancer properties through the inhibition of the Hedgehog signaling pathway.[1][2]
Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
References
- 1. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis (ISR) in Itraconazole Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for Incurred Sample Reanalysis (ISR) in clinical studies of the antifungal agent itraconazole (B105839). ISR is a critical procedure mandated by regulatory agencies to ensure the reliability and reproducibility of bioanalytical data. This document outlines the experimental protocols and performance characteristics of the two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is the process of re-analyzing a subset of samples from a clinical or preclinical study to demonstrate the reproducibility of the original analytical results. This is a key component of bioanalytical method validation and is required by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The fundamental principle of ISR is to confirm that the analytical method is robust and provides consistent results when applied to authentic study samples, which may contain metabolites, concomitant medications, and other endogenous compounds not present in the calibration standards.
The acceptance criteria for ISR typically require that for a specified percentage of the re-analyzed samples (usually at least 67%), the difference between the original and the repeat result should be within ±20% of their mean for small molecules like itraconazole.
Itraconazole and its Major Metabolite
Itraconazole is a broad-spectrum antifungal agent that is extensively metabolized in humans. Its major active metabolite, hydroxyitraconazole (B3325177), also possesses significant antifungal activity and is present in plasma at concentrations often higher than the parent drug. Therefore, it is crucial that bioanalytical methods are capable of accurately and simultaneously quantifying both itraconazole and hydroxyitraconazole.
Comparison of Bioanalytical Methods for Itraconazole ISR
The two most common analytical techniques for the quantification of itraconazole and hydroxyitraconazole in biological matrices are HPLC-UV and LC-MS/MS. The choice of method can significantly impact the sensitivity, specificity, and overall success of ISR.
Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of itraconazole and hydroxyitraconazole in human plasma.
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Linearity Range | 5.0 - 500 ng/mL[1] | 1.0 - 500 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] | 1.0 ng/mL[2] |
| Intra-day Precision (%CV) | < 10% | < 13.7%[2] |
| Inter-day Precision (%CV) | < 10% | < 10.9%[2] |
| Accuracy (% Bias) | < 8.0% | 86.6 - 117.5%[2] |
| Recovery | > 70%[1] | Data not consistently reported |
| Specificity | Prone to interference from co-eluting compounds | Highly specific due to mass-based detection |
| ISR Success Rate | Data not available in reviewed literature | 96.7% for Itraconazole, 92.2% for Hydroxyitraconazole (in one study) |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are representative of methods used in clinical studies for the bioanalysis of itraconazole.
HPLC-UV Method Protocol
This method is suitable for the simultaneous determination of itraconazole and hydroxyitraconazole in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., loratidine).
-
Add 100 µL of 1M sodium carbonate solution and vortex.
-
Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and dichloromethane).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01% triethylamine (B128534) solution adjusted to pH 2.8 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile), with a possible addition of a third solvent like isopropanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Fluorescence detection with excitation at 264 nm and emission at 380 nm.[1]
-
Injection Volume: 50 µL.
LC-MS/MS Method Protocol
This method offers higher sensitivity and specificity for the simultaneous quantification of itraconazole and hydroxyitraconazole.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of itraconazole).
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile (B52724) containing 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube for injection or further dilution if necessary.
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Itraconazole: m/z 705.3 → 392.4[2]
-
Hydroxyitraconazole: m/z 721.3 → 408.3
-
Internal Standard (Itraconazole-d5): m/z 710.3 → 397.4
-
Visualization of Workflows and Pathways
The following diagrams illustrate the key processes involved in incurred sample reanalysis and the bioanalytical workflows.
Discussion and Recommendations
HPLC-UV: This technique is a well-established and cost-effective method for the quantification of itraconazole. However, its main limitation is the lower specificity compared to LC-MS/MS. In complex biological matrices like plasma, endogenous compounds or other administered drugs may co-elute with itraconazole or its metabolite, leading to potential interference and inaccurate quantification. This can be a significant concern for ISR, where the goal is to demonstrate the reproducibility of the method on authentic patient samples. The lack of published ISR data for HPLC-UV methods for itraconazole suggests that it may be less commonly used for regulatory submissions where ISR is a requirement.
LC-MS/MS: This is the preferred method for bioanalysis in clinical studies due to its high sensitivity, specificity, and throughput. The use of mass detection, particularly in the MRM mode, allows for the unambiguous identification and quantification of itraconazole and hydroxyitraconazole, even in the presence of interfering substances. The high specificity of LC-MS/MS is a major advantage for ISR, as it minimizes the risk of analytical interferences that could lead to ISR failures. The available data, although from a single study, shows a high ISR pass rate for both itraconazole and its metabolite, demonstrating the robustness of the LC-MS/MS method for this application.
References
- 1. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of high performance liquid chromatographic and microbiological methods for determination of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. LC-MS/MS for Itraconazole Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Itraconazole (B105839), a broad-spectrum antifungal agent, exhibits significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential for optimizing efficacy and minimizing toxicity.[1][2][3][4] The choice of analytical methodology is critical for accurate and reliable quantification of itraconazole and its active metabolite, hydroxyitraconazole (B3325177). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this purpose, supported by experimental data.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of HPLC and LC-MS/MS for itraconazole TDM, compiled from various validated methods.
| Parameter | HPLC with UV Detection | LC-MS/MS | Key Advantages of LC-MS/MS |
| Linearity Range | 5 - 60 µg/mL, 1.0 - 100 ppm | 0.025 - 5 µg/mL (Itraconazole & Hydroxyitraconazole)[5], 1 - 250 ng/mL[6][7] | Wider dynamic range, capable of detecting lower concentrations. |
| Limit of Quantification (LOQ) | 1.1657 µg/mL, 1.0 ppm | 1.0 ng/mL (Itraconazole & Hydroxyitraconazole), 0.031 µg/ml | Significantly lower LOQ, enabling more sensitive detection. |
| Accuracy (% Recovery) | 92.61% - 104.33%[8] | 92.6% - 109%[5], 83% - 111.5% | Both methods demonstrate high accuracy. |
| Precision (%RSD) | < 2%[9] | Intra-day: <7.7%, Inter-day: <9.2%[5] | Both methods offer excellent precision. |
| Run Time | ~4 - 11 minutes[8] | ~3 - 4.5 minutes[5][10] | Generally faster, leading to higher throughput. |
| Specificity | Susceptible to interference from co-eluting compounds. | Highly specific due to mass-based detection of parent and fragment ions. | Superior specificity, reducing the risk of inaccurate results from interfering substances. |
| Simultaneous Analysis | Can simultaneously measure itraconazole and hydroxyitraconazole.[11] | Routinely used for the simultaneous quantification of itraconazole, hydroxyitraconazole, and other antifungals.[5][12][10] | Excellent capability for multiplexed analysis. |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility and method validation.
HPLC with UV Detection Protocol
This protocol is a representative example for the determination of itraconazole in pharmaceutical formulations.
-
Sample Preparation:
-
Accurately weigh and crush the contents of itraconazole capsules.
-
Dissolve a portion equivalent to 100 mg of itraconazole in the mobile phase.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.2 µl nylon membrane filter to obtain a sample stock solution.
-
Dilute the stock solution to the desired concentration for analysis.[9]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., ODS Hypersil C18, 250 x 4.6 mm, 5µm).[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.2% triethylamine (B128534) in an isocratic elution.[8] Another common mobile phase is a 90:10 v/v mixture of acetonitrile and double distilled water.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector set at 260 nm or 263 nm.[8]
-
Retention Time: Approximately 4 to 7.75 minutes.[8]
-
LC-MS/MS Protocol
This protocol is a representative example for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard solution.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) containing a small percentage of acid (e.g., 0.5% formic acid).[6][7]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[6][7]
-
Inject the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 column suitable for mass spectrometry (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm).[6]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.500 mL/min.[6]
-
A gradient elution is typically used to achieve optimal separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for itraconazole, hydroxyitraconazole, and the internal standard, ensuring high selectivity and sensitivity.[12]
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and LC-MS/MS.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dig.pharmacy.uic.edu [dig.pharmacy.uic.edu]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journalijsra.com [journalijsra.com]
- 10. Experience with therapeutic drug monitoring of three antifungal agents using an LC-MS/MS method in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid High-Performance LC-MS/MS Method for Therapeutic Drug Monitoring of Voriconazole, Posaconazole, Fluconazole, and Itraconazole in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxyitraconazole Assays: Linearity and Sensitivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of hydroxyitraconazole (B3325177), the active metabolite of the antifungal agent itraconazole (B105839). Therapeutic drug monitoring of itraconazole and hydroxyitraconazole is crucial for optimizing efficacy and minimizing toxicity. This document focuses on the linearity and sensitivity of commonly employed assay techniques, presenting supporting experimental data to aid in method selection and development.
Performance Comparison of Hydroxyitraconazole Assays
The selection of an appropriate assay for hydroxyitraconazole depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard due to its high sensitivity and specificity. High-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection offers a more accessible alternative, while bioassays provide a measure of total antifungal activity.
| Parameter | LC-MS/MS Methods | HPLC Methods | Bioassay |
| Linearity Range (ng/mL) | 0.5 - 263[1] | 50 - 10,000[2] | Not typically defined by a linear range |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.99[2] | Correlation with HPLC is high (r=0.98)[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1] | 50[2] | Not applicable in the same sense |
| Limit of Detection (LOD) (ng/mL) | Not explicitly stated, but lower than LLOQ | Not explicitly stated, but lower than LLOQ | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are representative protocols for the quantification of hydroxyitraconazole in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the simultaneous determination of itraconazole and hydroxyitraconazole.
-
To 500 µL of human plasma, add an internal standard (e.g., fluconazole).
-
Perform a solid-phase extraction (SPE) to isolate the analytes.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions: [1]
-
Column: HyPurity C18 (50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.2% (v/v) ammonia (B1221849) solution:acetonitrile (20:80, v/v)
-
Flow Rate: 0.50 mL/min
-
Total Run Time: 3.0 min
Mass Spectrometry Detection: [1]
-
Instrument: API-4000 LC-MS/MS
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
High-Performance Liquid Chromatography (HPLC) with UV Detection
A robust and widely available method for quantifying hydroxyitraconazole.
Sample Preparation: [2]
-
To 100 µL of plasma, add an internal standard (e.g., naproxen).
-
Add 25 µL of 1.0 M perchloric acid to acidify the sample.
-
Precipitate proteins by adding 400 µL of methanol.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Inject 30 µL of the clear supernatant into the HPLC system.
Chromatographic Conditions: [2]
-
Column: C6-phenyl column
-
Mobile Phase: Gradient elution with 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile.
-
Detection: UV at 262 nm.
Bioassay
This method measures the total antifungal activity of itraconazole and its active metabolites.
Principle: The bioassay relies on the inhibition of the growth of a susceptible fungal strain by the antifungal agents present in the sample. The size of the inhibition zone is proportional to the concentration of the antifungal.
General Procedure: [3]
-
A culture medium is inoculated with a standardized suspension of a susceptible indicator organism (e.g., Candida species).
-
Wells are made in the agar, and patient serum samples, along with standards of known hydroxyitraconazole concentrations, are added to the wells.
-
The plates are incubated to allow for fungal growth and the formation of inhibition zones.
-
The diameters of the inhibition zones are measured, and the concentration in the patient samples is determined by comparison to the standard curve. It has been shown that using hydroxyitraconazole standards provides results that correlate well with HPLC measurements of total itraconazole and hydroxyitraconazole concentrations[3].
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in validating a bioanalytical method, with a focus on assessing linearity and sensitivity.
Caption: Bioanalytical method validation workflow for linearity and sensitivity.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2R,4S)-Hydroxy Itraconazole-d5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated metabolite of the antifungal agent Itraconazole, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This compound, like its parent drug, is classified as a hazardous substance requiring specific handling and disposal protocols. All waste containing this material must be managed in accordance with local, state, and federal regulations.[1]
Hazard Identification and Safety Precautions
This compound and its parent compounds are associated with significant health and environmental hazards. The Safety Data Sheet (SDS) for the closely related Itraconazole-d5 indicates several key risks.[2] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, should be worn at all times when handling this compound to minimize exposure.[3][4]
Summary of Hazards:
| Hazard Category | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children. | H360-H362 |
| Chronic Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | H412 |
Data sourced from the Safety Data Sheet for Itraconazole-d5.[2]
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, bench paper), and other solid lab materials (e.g., pipette tips, weigh boats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof hazardous waste container.[3] Do not dispose of this liquid waste down the drain.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or glass slides, must be placed in a designated puncture-resistant sharps container.[3]
2. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[3]
-
Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from incompatible materials.[3][5]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For minor spills, wear appropriate PPE, and use an inert absorbent material to contain the spill.[1]
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[3]
-
Do not mix with other chemical waste unless compatibility has been confirmed.[3]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container is disposed of.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Protocols for Handling (2R,4S)-Hydroxy Itraconazole-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like (2R,4S)-Hydroxy Itraconazole-d5 is paramount. This document provides immediate, essential safety information, operational plans, and disposal protocols to foster a secure laboratory environment. The following guidance is based on available safety data for the closely related compound Itraconazole (B105839) and general best practices for handling potent active pharmaceutical ingredients (APIs).
Hazard Identification and Risk Assessment
This compound is the deuterated form of a major active metabolite of Itraconazole, a potent antifungal agent. Due to its pharmacological activity and the hazards associated with the parent compound, it should be handled as a potent compound. A thorough risk assessment should be conducted before any handling activities.
Summary of Potential Hazards
| Hazard Classification | Description |
| Reproductive Toxicity | May damage fertility or the unborn child. Animal studies with Itraconazole have shown dose-related maternal toxicity, embryotoxicity, and teratogenicity.[1][2] |
| Acute Oral Toxicity | Harmful if swallowed.[3][4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5][6] |
| Respiratory Tract Irritation | May cause respiratory irritation.[5] |
| Hepatotoxicity | Rare cases of serious liver damage have been observed with Itraconazole treatment.[7][8] |
Occupational Exposure Limit (OEL): An OEL for Itraconazole or its metabolites has not been established by major regulatory bodies.[3][9][10] In the absence of an OEL, a precautionary approach is necessary, and engineering controls and personal protective equipment should be utilized to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Recommended Personal Protective Equipment |
| Weighing and Transferring Solids | - Primary: Chemical splash goggles, disposable nitrile gloves (double-gloved), lab coat, and long pants with closed-toe shoes.- Secondary: A face shield and a respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator (PAPR) for larger quantities or if there is a risk of aerosolization) should be used. |
| Preparing Solutions | - Primary: Chemical splash goggles, disposable nitrile gloves, and a lab coat.- Secondary: A face shield may be necessary if there is a significant splash risk. |
| General Handling of Solutions | - Primary: Safety glasses with side shields, disposable nitrile gloves, and a lab coat. |
| Waste Disposal | - Primary: Chemical splash goggles, disposable nitrile gloves, and a lab coat.- Secondary: Heavy-duty gloves may be required for handling waste containers. |
Experimental Protocols: Step-by-Step Guidance
Adherence to strict operational procedures is critical to minimize exposure and ensure the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Protect from light and moisture to prevent degradation and hydrogen-deuterium exchange.
Weighing and Solution Preparation Workflow
The following diagram outlines the workflow for safely weighing the solid compound and preparing solutions.
Detailed Steps:
-
Designate Handling Area: All handling of the solid compound should be performed within a certified chemical fume hood or a similar containment device to minimize inhalation exposure.
-
Assemble Equipment and PPE: Before starting, gather all necessary equipment (spatulas, weigh boats, vials, solvents) and don the appropriate PPE as outlined in the table above.
-
Weigh Compound:
-
Use a dedicated set of utensils for handling the compound.
-
Tare the balance with the weigh boat.
-
Carefully transfer the desired amount of the solid compound to the weigh boat, avoiding the creation of dust.
-
Record the weight and securely close the primary container.
-
-
Prepare Solution:
-
Transfer the weighed solid to an appropriate flask or vial.
-
Slowly add the desired solvent to the container.
-
If necessary, gently swirl or sonicate to dissolve the compound completely.
-
-
Decontaminate Surfaces and Equipment: After use, decontaminate all surfaces and reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Dispose of Single-Use PPE: Dispose of all single-use PPE, including gloves and weigh boats, in the designated hazardous waste stream.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[4]
Waste Segregation and Disposal Workflow
The following diagram illustrates the process for segregating and disposing of waste generated from handling this compound.
Detailed Disposal Procedures:
-
Waste Identification: All materials that have come into contact with this compound should be considered hazardous waste. This includes:
-
Contaminated PPE (gloves, lab coats, etc.)
-
Disposable labware (pipette tips, weigh boats, vials)
-
Excess or unused solid compound and solutions
-
Solvents used for decontamination
-
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Dispose of any contaminated sharps (needles, scalpels) in a designated, puncture-proof sharps container.
-
-
Container Management:
-
Keep all waste containers securely closed when not in use.
-
Label all containers with "Hazardous Waste" and a full description of the contents, including the name of the compound.
-
-
Final Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. High-temperature incineration is often the preferred method for disposing of potent pharmaceutical compounds.[11]
-
References
- 1. drugs.com [drugs.com]
- 2. In utero exposure to itraconazole during different gestational periods of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
